molecular formula C8H6N2O B152410 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde CAS No. 130473-26-6

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Cat. No.: B152410
CAS No.: 130473-26-6
M. Wt: 146.15 g/mol
InChI Key: SHTJIHCOCNIHLP-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-3-6-1-2-9-8(6)4-10-7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJIHCOCNIHLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40562536
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130473-26-6
Record name 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40562536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step process, commencing with the preparation of the core heterocyclic structure, 1H-Pyrrolo[2,3-c]pyridine (also known as 6-azaindole), followed by a regioselective Vilsmeier-Haack formylation to introduce the aldehyde functionality at the C5 position.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor 1H-Pyrrolo[2,3-c]pyridine. A common and effective method for this is the dehalogenation of a chloro-substituted precursor. The subsequent step is the critical formylation of the 6-azaindole core using the Vilsmeier-Haack reaction, which selectively introduces the carbaldehyde group at the 5-position of the pyrrolopyridine ring system.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine cluster_1 Step 2: Vilsmeier-Haack Formylation Starting_Material Chloro-substituted 1H-Pyrrolo[2,3-c]pyridine Step1_Product 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Starting_Material->Step1_Product Dehalogenation Step2_Product This compound Step1_Product->Step2_Product POCl3, DMF Step1_Workflow Start Start Mix Mix 7-Chloro-1H-pyrrolo[2,3-c]pyridine, Pd/C, and Ethanol Start->Mix Hydrogenate Stir under H₂ atmosphere at room temperature Mix->Hydrogenate Monitor Monitor reaction progress Hydrogenate->Monitor Filter Filter through Celite Monitor->Filter Wash Wash with Ethyl Acetate Filter->Wash Concentrate Concentrate filtrate Wash->Concentrate Purify Purify by flash chromatography Concentrate->Purify Product 1H-Pyrrolo[2,3-c]pyridine Purify->Product Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chlorodimethylformiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Electrophilic Attack at C5 6_Azaindole 1H-Pyrrolo[2,3-c]pyridine 6_Azaindole->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

An In-depth Technical Guide on the Chemical Properties of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a member of the azaindole family, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural framework, combining the features of both pyrrole and pyridine rings, along with a reactive aldehyde functional group, makes it a versatile building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential applications of this compound, with a particular focus on its role in the development of kinase inhibitors and modulators of key signaling pathways. While specific experimental data for the title compound is limited in publicly available literature, this guide consolidates information on closely related analogues to provide a valuable resource for researchers in the field.

Chemical Properties

This compound, also known as 6-aza-indole-5-carbaldehyde, possesses a fused bicyclic heteroaromatic system. The electron-donating pyrrole ring and the electron-withdrawing pyridine ring influence the molecule's overall electronic distribution and reactivity. The aldehyde group at the 5-position is a key functional handle for various chemical transformations.

Structure and Nomenclature
  • IUPAC Name: this compound

  • CAS Number: 130473-26-6

  • Molecular Formula: C₈H₆N₂O

  • Molecular Weight: 146.15 g/mol

  • Structure:

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively reported. However, based on its structure and data from commercial suppliers for related compounds, the following properties can be inferred.

PropertyValueSource/Notes
Boiling Point 353.9 °C at 760 mmHg(Predicted)
Storage 2-8°C, stored under inert gas
Solubility Soluble in organic solvents like DMSO and DMF.General knowledge for similar heterocyclic compounds.
Appearance Likely a solid at room temperature.(For a related isomer)

Spectral Data

Expected ¹H NMR Spectral Features:

  • Signals corresponding to the aldehyde proton (likely in the range of 9.5-10.5 ppm).

  • Aromatic protons on the pyridine and pyrrole rings, with chemical shifts and coupling patterns characteristic of the 6-azaindole scaffold.

  • A broad singlet for the N-H proton of the pyrrole ring.

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon of the aldehyde group (typically in the range of 185-200 ppm).

  • Signals for the sp²-hybridized carbons of the pyrrolo[2,3-c]pyridine core.

Expected IR Spectral Features:

  • A characteristic C=O stretching vibration for the aldehyde group (around 1670-1700 cm⁻¹).

  • N-H stretching vibration for the pyrrole amine (around 3200-3500 cm⁻¹).

  • C-H and C=C/C=N stretching vibrations in the aromatic region.

Expected Mass Spectrometry Data:

  • A molecular ion peak (M⁺) corresponding to the molecular weight of 146.15.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for azaindole carbaldehydes can be adapted. A plausible approach involves the formylation of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core.

General Synthetic Workflow:

The following diagram illustrates a general workflow for the synthesis and purification of a target molecule like this compound, starting from a suitable precursor.

G General Synthetic and Purification Workflow StartingMaterial Starting Material (e.g., 6-Azaindole) Reaction Reaction (e.g., Formylation) StartingMaterial->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Final Product (this compound) Characterization->FinalProduct

General Synthetic and Purification Workflow

Reactivity

The reactivity of this compound is dictated by the aldehyde group and the azaindole core.

  • Aldehyde Group: The aldehyde functionality is a versatile handle for various organic transformations, including:

    • Oxidation: Can be oxidized to the corresponding carboxylic acid.

    • Reduction: Can be reduced to the primary alcohol.

    • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Knoevenagel Condensation: Condensation with active methylene compounds.

    • Formation of Imines and Hydrazones: Reaction with primary amines and hydrazines, respectively.

  • Azaindole Core: The pyrrolo[2,3-c]pyridine ring system can undergo various reactions, such as:

    • N-Alkylation/Arylation: The pyrrole nitrogen can be substituted.

    • Electrophilic Aromatic Substitution: The electron-rich pyrrole ring can undergo substitution, although the position will be directed by the existing substituents and the pyridine nitrogen.

    • Palladium-Catalyzed Cross-Coupling Reactions: If a halogen is present on the ring, it can serve as a handle for Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds.

Applications in Drug Discovery and Signaling Pathways

Derivatives of 1H-pyrrolo[2,3-c]pyridine have emerged as privileged scaffolds in drug discovery, targeting a range of biological entities.

Kinase Inhibitors

The azaindole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms in the bicyclic system can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The aldehyde group of this compound can be elaborated to introduce various side chains that can interact with other regions of the kinase, thereby modulating potency and selectivity.

Modulators of mGluR5 Signaling

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been identified as allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is implicated in various neurological and psychiatric disorders.

mGluR5 Signaling Pathway:

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a downstream signaling cascade. The receptor is coupled to a Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC). These signaling events modulate a variety of cellular processes. Allosteric modulators can bind to a site on the receptor distinct from the glutamate binding site and can either enhance (positive allosteric modulators) or inhibit (negative allosteric modulators) the receptor's response to glutamate.

G Simplified mGluR5 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol mGluR5 mGluR5 Gq Gq Protein mGluR5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca triggers PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response PKC->CellularResponse leads to Ca->PKC co-activates Ca->CellularResponse leads to Glutamate Glutamate Glutamate->mGluR5

Simplified mGluR5 Signaling Pathway

Experimental Protocols

As no specific experimental protocol for the synthesis of this compound was found, a general procedure for a related transformation is provided for illustrative purposes. This protocol has not been validated for the title compound and should be adapted and optimized with caution.

Illustrative Example: Vilsmeier-Haack Formylation of an Indole

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Materials:

  • 1H-Pyrrolo[2,3-c]pyridine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium acetate or other base for work-up

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the chosen solvent to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while stirring. This forms the Vilsmeier reagent.

  • Allow the mixture to stir at 0 °C for a specified period (e.g., 30 minutes).

  • Slowly add a solution of 1H-pyrrolo[2,3-c]pyridine in the same solvent to the Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and a base (e.g., a saturated solution of sodium acetate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Characterization: The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Workflow for Vilsmeier-Haack Formylation:

G Vilsmeier-Haack Formylation Workflow ReagentPrep Vilsmeier Reagent Preparation (DMF + POCl₃) SubstrateAdd Addition of 6-Azaindole ReagentPrep->SubstrateAdd ReactionProg Reaction at Room Temperature SubstrateAdd->ReactionProg Quench Quenching (Ice/Base) ReactionProg->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Pure Product Purification->Product

Vilsmeier-Haack Formylation Workflow

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its azaindole core provides a key structural motif for interacting with biological targets, while the aldehyde functionality allows for diverse chemical modifications. Although detailed experimental data for this specific compound is not widely available, the information compiled in this guide from related structures and general chemical principles provides a solid foundation for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. Further research to fully characterize this molecule and develop robust synthetic protocols is warranted.

An In-depth Technical Guide to 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde (CAS 130473-26-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, with the CAS number 130473-26-6, is a heterocyclic organic compound featuring a fused pyrrolopyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. While detailed experimental protocols and specific characterization data for this compound itself are not extensively available in publicly accessible literature, its role as a key synthetic intermediate is evident from the synthesis of its derivatives. This guide provides a comprehensive overview of the available information, focusing on the chemical properties, and the synthesis and biological activities of closely related derivatives, thereby inferring the utility and importance of the title compound.

Chemical and Physical Properties

Based on commercially available data, the fundamental properties of this compound are summarized in the table below.

PropertyValue
CAS Number 130473-26-6
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Solid
Storage Conditions 2-8°C, stored under inert gas

Synthesis of 1H-Pyrrolo[2,3-c]pyridine Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, the synthesis of its derivatives highlights its utility as a building block. The general approach involves the modification of the pyrrolopyridine core, often starting from a functionalized pyridine precursor.

Below is a generalized workflow for the synthesis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which illustrates the chemical transformations that this class of compounds can undergo.

Synthesis_Workflow General Synthesis Workflow for 1H-Pyrrolo[3,2-c]pyridine Derivatives A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F Substituted 1H-pyrrolo[3,2-c]pyridine Derivatives E->F Suzuki Coupling, etc.

Caption: Generalized synthetic pathway to 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Protocols for Derivative Synthesis

Protocol 1: Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines [1]

This protocol describes the synthesis of a series of 1H-pyrrolo[3,2-c]pyridine derivatives investigated as colchicine-binding site inhibitors.

  • Step 1: Synthesis of 2-Bromo-5-methylpyridine 1-oxide. To a solution of 2-bromo-5-methylpyridine in dichloromethane, m-chloroperbenzoic acid (m-CPBA) is added, and the mixture is stirred overnight at room temperature.

  • Step 2: Synthesis of 2-Bromo-5-methyl-4-nitropyridine 1-oxide. The product from Step 1 is treated with fuming nitric acid in sulfuric acid at 60°C.

  • Step 3: Formation of the Key Enamine Intermediate. The nitropyridine oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF.

  • Step 4: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine. The enamine intermediate is treated with iron powder in acetic acid to effect reductive cyclization.

  • Step 5: Suzuki Coupling to Yield Final Products. The 6-bromo-1H-pyrrolo[3,2-c]pyridine is coupled with various arylboronic acids using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water), often under microwave irradiation to accelerate the reaction.

Biological Activity and Signaling Pathways

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold and its isomers have shown promising biological activities, particularly in the field of oncology. These compounds often act as inhibitors of key signaling molecules involved in cancer progression.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of the isomeric 1H-pyrrolo[2,3-b]pyridine have been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[2]. Abnormal activation of the FGFR signaling pathway is implicated in various cancers. The pyrrolopyridine core serves as a scaffold to which various substituents can be attached to optimize binding to the ATP-binding pocket of the FGFR kinase domain.

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition FGF FGF FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT, etc.) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1H-Pyrrolopyridine Derivative Inhibitor->Dimerization Inhibits

Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolopyridine derivatives.

2. Inhibition of Tubulin Polymerization

Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of tubulin polymerization, acting at the colchicine-binding site[1]. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Biological Data for Derivatives

The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDTarget/Mechanism of ActionCell LineIC₅₀ (µM)Reference
10t Colchicine-binding site inhibitorHeLa0.12[1]
10t Colchicine-binding site inhibitorSGC-79010.15[1]
10t Colchicine-binding site inhibitorMCF-70.21[1]
8g AntiproliferativeA375P (Melanoma)nanomolar range
9d AntiproliferativeA375P (Melanoma)nanomolar range

Conclusion

This compound is a valuable heterocyclic building block for the synthesis of more complex molecules with potential therapeutic applications. While specific data on the synthesis and biological profile of the title compound are sparse in the available literature, the extensive research into its derivatives underscores the importance of the pyrrolopyridine scaffold in drug discovery. The potent anticancer activities of these derivatives, through mechanisms such as FGFR inhibition and disruption of tubulin polymerization, highlight the potential for developing novel therapeutics based on this core structure. Further research to fully characterize this compound and explore its reactivity would be highly beneficial for the medicinal chemistry community.

References

Spectroscopic and Synthetic Profile of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a derivative of the 6-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry. The pyrrolopyridine core is a key pharmacophore found in numerous biologically active compounds, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of this compound. Due to the limited availability of experimental spectroscopic data in public databases for this specific compound, this document outlines a plausible synthetic route and predicted spectroscopic characteristics. Furthermore, it details generalized experimental protocols for acquiring and interpreting the necessary spectroscopic data and discusses the broader therapeutic potential of the pyrrolopyridine class of molecules.

Introduction to Pyrrolopyridines

Pyrrolopyridines, also known as azaindoles, are bicyclic heterocyclic compounds consisting of a fused pyrrole and pyridine ring.[4] They exist in six isomeric forms, each with a unique nitrogen atom arrangement that influences its chemical and biological properties. The pyrrolopyridine scaffold is structurally analogous to purine, enabling it to interact with the ATP-binding sites of various kinases, making it a valuable framework in the design of kinase inhibitors.[1][2] Derivatives of pyrrolopyridines have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4][5][6][7] Notably, the FDA-approved drug Vemurafenib, used for the treatment of melanoma, features a pyrrolopyridine core.[1]

Synthesis of this compound

The synthesis of this compound can be approached by first constructing the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) core, followed by formylation. Several methods for the synthesis of the 6-azaindole scaffold have been reported.[8][9][10][11][12] A common strategy involves the cyclization of appropriately substituted pyridines.

Proposed Synthetic Pathway

A plausible and efficient method for the preparation of the target compound involves a two-step process starting from a suitable 3-amino-4-methylpyridine derivative. The first step is the construction of the 6-azaindole ring system, followed by a regioselective formylation at the 5-position.

Synthetic Pathway Proposed Synthesis of this compound cluster_0 Step 1: 6-Azaindole Formation cluster_1 Step 2: Formylation 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 1H-Pyrrolo[2,3-c]pyridine 1H-Pyrrolo[2,3-c]pyridine 3-Amino-4-methylpyridine->1H-Pyrrolo[2,3-c]pyridine [4+1] Cyclization (e.g., with TFAA) 1H-Pyrrolo[2,3-c]pyridine_formyl 1H-Pyrrolo[2,3-c]pyridine Target_Compound This compound 1H-Pyrrolo[2,3-c]pyridine_formyl->Target_Compound Vilsmeier-Haack Reaction (POCl3, DMF)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-Azaindole)

A scalable synthesis of the 6-azaindole core can be achieved via a formal [4+1] cyclization of 3-amino-4-methylpyridine using trifluoroacetic anhydride (TFAA).[8][9]

  • Materials: 3-Amino-4-methylpyridine, Trifluoroacetic anhydride (TFAA), Pyridine, Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Dissolve 3-amino-4-methylpyridine in a mixture of pyridine and DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add TFAA dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Neutralize with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1H-pyrrolo[2,3-c]pyridine.

Step 2: Formylation of 1H-pyrrolo[2,3-c]pyridine

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like azaindoles.[13][14][15][16][17]

  • Materials: 1H-Pyrrolo[2,3-c]pyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ice, Saturated sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.

  • Procedure:

    • Under an inert atmosphere, cool a solution of DMF in DCM to 0 °C.

    • Slowly add POCl₃ dropwise to form the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of 1H-pyrrolo[2,3-c]pyridine in DCM to the Vilsmeier reagent at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize with saturated sodium bicarbonate solution.

    • Extract the product with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (NH)11.0 - 12.0br s-
H-27.5 - 7.7d~3.0
H-36.5 - 6.7d~3.0
H-48.3 - 8.5s-
H-68.8 - 9.0s-
H-7 (CHO)9.9 - 10.1s-
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 128
C-3100 - 103
C-3a145 - 148
C-4130 - 133
C-5135 - 138
C-6150 - 153
C-7a120 - 123
C=O185 - 188
Predicted IR and Mass Spectrometry Data

Table 3: Predicted IR and MS Data

Spectroscopic TechniquePredicted Key Signals
IR (cm⁻¹) 3100-3000 (N-H stretch), 1680-1660 (C=O stretch, aldehyde), 1600-1450 (C=C and C=N stretching)
Mass Spectrometry (EI) m/z (%): 146 ([M]⁺), 117 ([M-CHO]⁺)

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software to determine chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR:

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Identify characteristic absorption bands for functional groups.

Mass Spectrometry (MS)
  • Electron Ionization (EI)-MS:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

    • Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion and fragment ions.

Biological Significance and Potential Applications

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[4][5][18]

Kinase Inhibition

Many pyrrolopyridine derivatives have been developed as potent kinase inhibitors.[19][20][21][22] Their structural similarity to ATP allows them to bind to the hinge region of the kinase active site, thereby inhibiting its activity.[1][2] The aldehyde functionality of this compound serves as a versatile handle for further chemical modifications to develop selective kinase inhibitors for targets implicated in cancer and inflammatory diseases.

Kinase_Inhibition_Pathway Hypothetical Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Kinase Downstream Kinase (e.g., MAPK, PI3K) Receptor_Kinase->Downstream_Kinase Proliferation Cell Proliferation, Survival Downstream_Kinase->Proliferation Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->Downstream_Kinase Inhibition

References

Spectroscopic and Spectrometric Characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the novel heterocyclic compound, 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectral data based on the analysis of its constituent functional groups and related chemical structures. Detailed, adaptable experimental protocols for acquiring NMR and MS data are also provided to aid researchers in the characterization of this and similar compounds.

Predicted Spectroscopic and Spectrometric Data

The structural features of this compound, namely the pyrrolopyridine core and the aromatic aldehyde group, are expected to give rise to distinct signals in both NMR and mass spectra.

Predicted ¹H and ¹³C NMR Data

The anticipated chemical shifts for the protons and carbons of this compound are summarized below. These predictions are based on known chemical shift ranges for similar heterocyclic systems and aromatic aldehydes.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aldehyde-H9.5 - 10.5Singlet
Pyrrole-NH11.0 - 12.0Broad Singlet
Aromatic-H7.0 - 9.0Doublet, Triplet

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

CarbonPredicted Chemical Shift (ppm)
Aldehyde-C=O185 - 195
Aromatic-C110 - 150
Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to yield a molecular ion peak and characteristic fragment ions resulting from the loss of the formyl group or its components.

Table 3: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
[M]+Molecular Ion
[M-1]+Loss of H radical from the aldehyde
[M-29]+Loss of CHO radical
[M-28]+Loss of CO

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry data, which can be adapted for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the NMR spectrometer to the sample.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

  • Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak.

Electron Ionization Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI mass spectrum is as follows.

Sample Introduction:

  • Introduce a small amount of the solid sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC) interface.

Ionization and Analysis:

  • Ionize the sample molecules using a standard electron energy of 70 eV.[1][2][3][4][5]

  • Accelerate the resulting ions into the mass analyzer.

  • Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

Data Processing:

  • Record the mass spectrum, identifying the molecular ion peak and major fragment ions.

  • Analyze the fragmentation pattern to confirm the structure of the compound. Aromatic aldehydes typically show a strong molecular ion peak.[6] Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1), the entire formyl group (M-29), or carbon monoxide (M-28).[7][8]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel heterocyclic compound such as this compound.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Workup Reaction Work-up Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (EI-MS) Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity Structure Structure Elucidation NMR->Structure MS->Structure Confirmation Structure Confirmation Purity->Confirmation Structure->Confirmation Final Final Confirmation->Final Characterized Compound

Caption: Workflow for Synthesis and Characterization.

cluster_nmr NMR Analysis Workflow cluster_ms Mass Spectrometry Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Tuning and Shimming) A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F K Structure Elucidation F->K Structural Information G Sample Introduction (Direct Probe or GC) H Ionization (Electron Ionization at 70 eV) G->H I Mass Analysis H->I J Data Interpretation (Molecular Ion, Fragmentation Pattern) I->J J->K Molecular Weight and Formula

Caption: Spectroscopic and Spectrometric Analysis Workflow.

References

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a versatile bifunctional molecule featuring a reactive aldehyde group on the 6-azaindole scaffold. This unique combination of a nucleophilic pyrrole ring, a pyridine ring, and an electrophilic aldehyde moiety makes it a valuable building block in medicinal chemistry and materials science. The aldehyde group serves as a key handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives with potential biological activities. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing key reactions, experimental protocols, and quantitative data where available.

Introduction

The pyrrolopyridine scaffold is a prominent feature in numerous biologically active compounds, including kinase inhibitors and antiviral agents. The introduction of a formyl group at the C-5 position of the 1H-pyrrolo[2,3-c]pyridine core provides a crucial electrophilic center that readily participates in a wide array of chemical reactions. Understanding the reactivity of this aldehyde group is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and functional materials. This guide will explore the key transformations of the aldehyde group, including olefination, condensation, oxidation, and reduction reactions.

General Reactivity of the Aldehyde Group

The aldehyde group in this compound exhibits typical electrophilic character, making it susceptible to nucleophilic attack. The electron-withdrawing nature of the pyridine ring can influence the reactivity of the aldehyde, potentially enhancing its electrophilicity compared to simple aromatic aldehydes. Common reactions involving this aldehyde group are summarized below.

Key Reactions and Experimental Protocols

While specific experimental data for every reaction with this compound is not always available in dedicated publications, protocols for analogous structures and general methodologies can be adapted.

Olefination Reactions

3.1.1. Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes. The reaction involves the treatment of the aldehyde with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.

General Experimental Protocol (Adapted):

A general protocol for an aqueous Wittig reaction can be adapted for this compound.[1]

  • Reagents and Equipment:

    • This compound

    • Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)

    • Base (e.g., 50% sodium hydroxide solution)

    • Solvent (e.g., N,N-Dimethylformamide (DMF))

    • Stir bar and Erlenmeyer flask

    • Filtration apparatus

  • Procedure:

    • In a 25-mL Erlenmeyer flask, dissolve this compound and the phosphonium salt in DMF.

    • Stir the mixture vigorously for at least 5 minutes.

    • Carefully add the 50% sodium hydroxide solution dropwise to the rapidly stirred reaction mixture.

    • Continue stirring vigorously for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, add a 1:1 mixture of 1-propanol/distilled water to precipitate the alkene product.

    • Collect the crude product by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., 1-propanol) to obtain the purified alkene.

Quantitative Data:

Logical Workflow for Wittig Reaction:

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde This compound Alkene Alkene Product Aldehyde->Alkene Reaction with Ylide Phosphonium_Salt Phosphonium Salt Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaOH) Base->Ylide Ylide->Alkene Triphenylphosphine_Oxide Triphenylphosphine Oxide

Caption: General workflow of the Wittig reaction.

Condensation Reactions

3.2.1. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.

General Experimental Protocol (Adapted):

A protocol for a similar substrate, 2-(thiophen-2-yl)acetaldehyde, can be adapted.[2]

  • Reagents and Equipment:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Basic catalyst (e.g., piperidine, pyrrolidine)

    • Solvent (e.g., ethanol, methanol)

    • Round-bottom flask with reflux condenser

    • Stirring apparatus

  • Procedure:

    • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.

    • Add a catalytic amount of the basic catalyst to the mixture.

    • Reflux the reaction mixture for the required time (typically 2-6 hours), monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling and can be collected by filtration.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data:

Yields for Knoevenagel condensations are generally good to excellent, often ranging from 70-99%, depending on the specific reactants and conditions.[2]

Experimental Workflow for Knoevenagel Condensation:

Knoevenagel_Condensation Start Start Mix_Reactants Mix Aldehyde and Active Methylene Compound in Solvent Start->Mix_Reactants Add_Catalyst Add Basic Catalyst (e.g., Piperidine) Mix_Reactants->Add_Catalyst Reflux Reflux Reaction Mixture (Monitor by TLC) Add_Catalyst->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filtration (if precipitate forms) Cooling->Filtration Purification Concentration and Column Chromatography Cooling->Purification if no precipitate Isolation Isolate Product Filtration->Isolation Purification->Isolation

Caption: Experimental workflow for the Knoevenagel condensation.

Oxidation

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid, which is a commercially available compound.[3][4] This transformation is crucial for introducing a carboxylic acid functionality, which can then be used for amide bond formation or other derivatizations.

General Experimental Protocol (Conceptual):

Standard oxidizing agents for aldehydes can be employed.

  • Reagents and Equipment:

    • This compound

    • Oxidizing agent (e.g., potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like Pinnick oxidation (NaClO₂ with a scavenger))

    • Appropriate solvent (e.g., acetone, water, t-butanol)

    • Reaction vessel with stirring

  • Procedure (Illustrative using KMnO₄):

    • Dissolve this compound in a suitable solvent (e.g., aqueous acetone).

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate while maintaining a low temperature.

    • Stir the reaction mixture until the purple color of the permanganate disappears.

    • Work up the reaction by filtering off the manganese dioxide byproduct and acidifying the filtrate to precipitate the carboxylic acid.

    • Collect the product by filtration and recrystallize if necessary.

Signaling Pathway Illustration (Conceptual):

While not a biological signaling pathway, the synthetic pathway from the aldehyde to an amide-linked drug candidate can be illustrated.

Synthetic_Pathway Aldehyde 1H-Pyrrolo[2,3-c]pyridine- 5-carbaldehyde Carboxylic_Acid 1H-Pyrrolo[2,3-c]pyridine- 5-carboxylic acid Aldehyde->Carboxylic_Acid Oxidation Amide Amide Derivative (e.g., Drug Candidate) Carboxylic_Acid->Amide Amide Coupling Amine Amine (R-NH2) Amine->Amide

Caption: Synthetic pathway from aldehyde to an amide derivative.

Reduction

The aldehyde can be reduced to the corresponding primary alcohol, (1H-Pyrrolo[2,3-c]pyridin-5-yl)methanol. This transformation is valuable for introducing a hydroxyl group, which can be further functionalized.

General Experimental Protocol (Conceptual):

Standard reducing agents for aldehydes are applicable.

  • Reagents and Equipment:

    • This compound

    • Reducing agent (e.g., sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄))

    • Solvent (e.g., methanol, ethanol for NaBH₄; THF, diethyl ether for LiAlH₄)

    • Reaction vessel with stirring

  • Procedure (Illustrative using NaBH₄):

    • Dissolve this compound in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Add sodium borohydride portion-wise to the stirred solution.

    • Allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Quench the reaction carefully with water or dilute acid.

    • Remove the solvent under reduced pressure and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Summary of Reactivity

The aldehyde group of this compound is a key functional group that allows for a wide range of chemical modifications. The following table summarizes the expected transformations.

Reaction TypeReagentsProduct Functional Group
Wittig Reaction Phosphorus ylideAlkene
Knoevenagel Condensation Active methylene compound, baseα,β-Unsaturated system
Reductive Amination Amine, reducing agent (e.g., NaBH₃CN)Amine
Oxidation Oxidizing agent (e.g., KMnO₄, NaClO₂)Carboxylic acid
Reduction Reducing agent (e.g., NaBH₄, LiAlH₄)Alcohol

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. While specific, published protocols for a wide range of reactions on this exact substrate are sparse, established methodologies for similar aldehydes can be readily adapted. This guide provides a foundational understanding of the key chemical transformations possible, offering researchers and drug development professionals a starting point for the synthesis of novel and potentially bioactive molecules based on the 6-azaindole scaffold. Further investigation into the specific reaction conditions and optimization for this particular substrate is warranted to fully exploit its synthetic potential.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. The pyrrolopyridine scaffold, an isostere of purine, allows for the design of molecules that can interact with the ATP-binding sites of kinases.[1][2][3] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug discovery and development processes, including synthesis, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and discusses the relevance of its core structure in modern drug design. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds and established principles of organic chemistry to provide a robust predictive assessment.

Core Compound Properties

This compound is a solid at room temperature. Its chemical structure, featuring a fused pyrrole and pyridine ring with an aldehyde substituent, dictates its physicochemical behavior.

PropertyValue / InformationSource
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
Appearance Solid
Boiling Point 353.9 °C at 760 mmHgN/A
Storage Conditions 2-8°C, stored in inert gasN/A

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its utility in various experimental assays. The "like dissolves like" principle is a fundamental concept in predicting solubility.[4] The polarity of this compound, arising from the nitrogen atoms in the heterocyclic rings and the carbonyl group of the aldehyde, suggests its potential solubility in a range of solvents.

Predicted Solubility:

Based on its structure, this compound is expected to be:

  • Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and to a lesser extent, in lower alcohols like methanol and ethanol.

  • Slightly soluble to sparingly soluble in less polar organic solvents like ethyl acetate and dichloromethane.

  • Insoluble in nonpolar solvents such as hexane and toluene.

  • Slightly soluble in water, with solubility likely influenced by the pH of the solution due to the basic nature of the pyridine nitrogen.

Quantitative Solubility Data (Predicted):

SolventPredicted SolubilityRationale
WaterSlightly SolubleThe presence of polar N-H and C=O groups allows for hydrogen bonding with water, but the aromatic rings limit overall aqueous solubility.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)SolubleA polar aprotic solvent with strong solvating power for polar and heterocyclic compounds.
EthanolModerately SolubleA polar protic solvent that can engage in hydrogen bonding.
MethanolModerately SolubleSimilar to ethanol, a polar protic solvent.
Dichloromethane (DCM)Sparingly SolubleA solvent of intermediate polarity.
Ethyl AcetateSparingly SolubleA moderately polar solvent.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve the polar compound.

Stability Profile

The stability of a compound under various conditions is crucial for its storage, handling, and the reliability of experimental results. Aldehydes, in general, are susceptible to oxidation and other degradation pathways. The heterocyclic nature of this compound may also influence its stability.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, especially in the presence of air or other oxidizing agents.

  • Hydrolysis: While aromatic aldehydes are generally more stable to hydrolysis than their aliphatic counterparts, the presence of the fused heterocyclic system may influence this property.[5][6][7][8] A related compound, 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is known to undergo hydrolysis.

  • Photostability: Heterocyclic compounds can be susceptible to degradation upon exposure to light.[9][10][11][12] The presence of chromophores in the structure of this compound suggests potential photolability.

  • Solid-State Stability: The solid form is generally expected to be more stable than solutions.[13][14][15] However, factors such as temperature, humidity, and light exposure can still affect long-term stability.

Predicted Stability:

ConditionPredicted StabilityRationale
Solid State (at 2-8°C, protected from light and moisture) Relatively StableRecommended storage conditions suggest stability under these parameters.
Aqueous Solution Potentially UnstableSusceptible to hydrolysis, particularly at non-neutral pH.
Organic Solvents (e.g., DMSO, DMF) Moderately StableStability will depend on the solvent and storage conditions (light, temperature). Aldehyde oxidation can still occur.
Exposure to Light Potentially UnstableAromatic and heterocyclic systems are often photosensitive.
Elevated Temperature Likely to DegradeAccelerated degradation is expected at higher temperatures.

Experimental Protocols

To obtain definitive data on the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination

A common method for determining the solubility of a solid in a solvent is the isothermal equilibrium method.

Workflow for Solubility Determination:

G A Weigh a precise amount of this compound B Add a known volume of the selected solvent A->B C Stir or shake the mixture at a constant temperature (e.g., 25°C) B->C D Allow the mixture to equilibrate (typically 24-48 hours) C->D E Centrifuge or filter the saturated solution to remove undissolved solid D->E F Analyze the concentration of the solute in the supernatant/filtrate (e.g., by HPLC-UV) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G G A Prepare solutions of this compound in relevant solvents B Store aliquots under different conditions (e.g., 40°C/75% RH, photostability chamber) A->B C Analyze samples at predetermined time points (e.g., 0, 1, 3, 6 months) B->C D Analytical method: Stability-indicating HPLC method C->D E Monitor for decrease in parent compound concentration and appearance of degradation products D->E F Characterize major degradation products (e.g., by LC-MS) E->F G Determine the degradation rate and predict shelf-life F->G G cluster_0 Normal Kinase Activity cluster_1 Kinase Inhibition ATP_N ATP Kinase_N Kinase ATP_N->Kinase_N Binds to active site pSubstrate_N Phosphorylated Substrate Kinase_N->pSubstrate_N Phosphorylates Substrate_N Substrate Protein Substrate_N->Kinase_N Signal_N Downstream Signaling pSubstrate_N->Signal_N Activates Inhibitor 1H-Pyrrolo[2,3-c]pyridine -based Inhibitor Kinase_I Kinase Inhibitor->Kinase_I Competitively binds to ATP site Blocked No Phosphorylation Kinase_I->Blocked ATP_I ATP ATP_I->Kinase_I Binding blocked NoSignal Blocked Signaling Blocked->NoSignal

References

Structural Characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the structural characterization of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. Despite its availability from commercial suppliers as a research chemical, a comprehensive search of public scientific databases and literature reveals a notable absence of detailed experimental data for its structural elucidation. Key spectroscopic and crystallographic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and single-crystal X-ray diffraction, are not publicly available. Similarly, detailed experimental protocols for its synthesis and purification are not published in peer-reviewed literature.

This document provides the fundamental identifying information for this compound and presents a generalized, best-practice workflow for the comprehensive structural characterization of a novel heterocyclic aldehyde. This workflow is intended to serve as a methodological guide for researchers who may synthesize or acquire this compound. Additionally, given that pyrrolopyridine scaffolds are frequently explored as kinase inhibitors in drug discovery, a generic kinase signaling pathway is illustrated to provide context for its potential application.

Compound Identification and Physicochemical Properties

While experimental data is scarce, the fundamental properties of this compound have been established.

PropertyValueSource
Molecular Formula C₈H₆N₂OMySkinRecipes[1]
Molecular Weight 146.15 g/mol MySkinRecipes[1]
CAS Number 130473-26-6MySkinRecipes[1]
Boiling Point 353.9°C at 760 mmHgMySkinRecipes[1]
Storage 2-8°C, stored in inert gasMySkinRecipes[1]

Note: The boiling point is likely a computationally predicted value and should be treated with caution until experimentally verified.

General Experimental Protocol for Structural Characterization

For a novel or uncharacterized compound like this compound, a systematic approach to structural elucidation is required. The following protocol outlines the standard methodologies.

Synthesis and Purification

A detailed, validated synthesis protocol for this specific isomer is not publicly documented. A potential synthetic route could involve the formylation of the 1H-Pyrrolo[2,3-c]pyridine core, a common method for introducing aldehyde functionalities to heterocyclic systems.

Purification Protocol:

  • Initial Purification: The crude product from synthesis would typically be subjected to flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.

  • Purity Assessment: The purity of the collected fractions should be assessed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Final Purification: For obtaining an analytical sample, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or preparative HPLC would be employed.

Spectroscopic and Spectrometric Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To determine the carbon-hydrogen framework of the molecule.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H NMR spectra to identify the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration.

    • Acquire ¹³C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) spectra to identify the number of distinct carbon environments and distinguish between CH, CH₂, and CH₃ groups.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to establish ¹H-¹³C one-bond and multiple-bond correlations, respectively. This is crucial for unambiguously assigning all proton and carbon signals to their positions in the molecular structure.[2]

2.2.2. Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and elemental formula.

  • Protocol:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into a high-resolution mass spectrometer (HRMS), such as an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap instrument.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The accurate mass measurement from HRMS allows for the determination of the elemental formula by comparing the experimental mass to calculated masses of possible formulas.

2.2.3. Infrared (IR) Spectroscopy

  • Purpose: To identify characteristic functional groups.

  • Protocol:

    • Acquire the IR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory on an FTIR (Fourier Transform Infrared) spectrometer.

    • Analyze the spectrum for key absorption bands. For this compound, characteristic peaks would be expected for:

      • N-H stretching (from the pyrrole ring, typically broad, ~3200-3400 cm⁻¹).

      • C-H stretching (aromatic, ~3000-3100 cm⁻¹).

      • C=O stretching (from the aldehyde, strong, ~1670-1700 cm⁻¹).

      • C=N and C=C stretching (from the pyridine and pyrrole rings, ~1400-1600 cm⁻¹).

2.2.4. X-ray Crystallography

  • Purpose: To determine the precise three-dimensional atomic arrangement in the solid state.

  • Protocol:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.

    • Mount a suitable crystal on a goniometer of a single-crystal X-ray diffractometer.

    • Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).

    • Solve and refine the crystal structure using specialized software to obtain atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions.

Visualized Workflows and Pathways

General Workflow for Structural Characterization

The logical flow for characterizing a novel compound like this compound is depicted below. This process ensures a systematic and comprehensive elucidation of its chemical structure.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis cluster_elucidation Final Structure Confirmation synthesis Chemical Synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification purity_check Purity Assessment (TLC, HPLC) purification->purity_check ms HRMS (Molecular Formula) purity_check->ms ir IR (Functional Groups) purity_check->ir nmr_1d 1D NMR (¹H, ¹³C) (Proton/Carbon Environments) purity_check->nmr_1d crystal_growth Single Crystal Growth purity_check->crystal_growth structure Final Structure Elucidated ms->structure ir->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) (Connectivity) nmr_1d->nmr_2d nmr_2d->structure xray X-ray Diffraction crystal_growth->xray xray->structure

Caption: General workflow for the structural characterization of a novel compound.

Generic Kinase Inhibitor Signaling Pathway

Pyrrolopyridine derivatives are often investigated as inhibitors of protein kinases, which are crucial in cellular signaling. The diagram below illustrates a simplified, generic Receptor Tyrosine Kinase (RTK) signaling cascade, a common target in cancer drug development.[3]

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates Inhibitor 1H-Pyrrolo[2,3-c]pyridine (Potential Inhibitor) Inhibitor->RTK Inhibits (ATP Competition) RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Regulates

Caption: Simplified RTK signaling pathway and a potential point of inhibition.

Conclusion

The structural characterization of this compound remains an open area for investigation. While the compound is commercially available for research purposes, the lack of published experimental data necessitates that any researcher utilizing this molecule perform a full structural confirmation. The generalized protocols and workflows provided in this guide offer a standard framework for achieving this characterization. The potential of the pyrrolopyridine scaffold in modulating key biological pathways, such as kinase signaling, underscores the importance of a thorough structural understanding for its application in medicinal chemistry and drug development.

References

In-depth Technical Guide: Theoretical Studies of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a derivative of the pyrrolopyridine scaffold, which is present in a variety of biologically active molecules, understanding its structural, electronic, and spectroscopic properties is of significant interest for the rational design of new therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the theoretical approaches that can be employed to characterize this compound at the molecular level.

While a comprehensive literature search did not yield specific theoretical studies focused solely on this compound, this document outlines the established computational methodologies and protocols that are applied to molecules of this class. The information presented here serves as a roadmap for researchers aiming to conduct their own in-silico investigations of this compound.

Molecular Properties

Basic chemical and physical properties of this compound are summarized in the table below. These values are typically used as a starting point for theoretical studies.

PropertyValue
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
CAS Number 130473-26-6[1]
SMILES String O=Cc1cnc2[nH]ccc2c1
InChI Key HDANOCTXZFZIHB-UHFFFAOYSA-N

Theoretical Research Workflow

A typical workflow for the theoretical investigation of a molecule like this compound is depicted in the following diagram. This process begins with the initial molecular structure and progresses through various computational steps to yield a detailed understanding of the molecule's properties.

cluster_input Input Preparation cluster_calc Computational Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from SMILES) geom_opt Geometry Optimization mol_structure->geom_opt Select Level of Theory (e.g., DFT/B3LYP) and Basis Set (e.g., 6-311++G(d,p)) freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy Structure electronic_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_prop spectroscopic_prop Spectroscopic Properties (IR, NMR, UV-Vis) geom_opt->spectroscopic_prop thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis reactivity_analysis Reactivity Descriptors electronic_prop->reactivity_analysis spectral_assignment Spectral Assignment spectroscopic_prop->spectral_assignment results Results Interpretation and Reporting thermo_analysis->results reactivity_analysis->results spectral_assignment->results

Caption: A generalized workflow for the theoretical study of a small molecule.

Experimental Protocols: A Theoretical Approach

The following sections detail the standard computational protocols that would be employed to theoretically study this compound.

Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations.

  • Methodology:

    • The initial 2D structure of this compound is converted to a 3D structure.

    • A quantum chemical method, such as Density Functional Theory (DFT) with a functional like B3LYP, is chosen.

    • A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is selected. A common choice for molecules of this size is a Pople-style basis set like 6-311++G(d,p).

    • The geometry optimization calculation is performed using a computational chemistry software package (e.g., Gaussian, ORCA, GAMESS). The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest electronic energy.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a vibrational frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

  • Methodology:

    • Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory and basis set.

    • The absence of imaginary frequencies confirms that the structure is a stable minimum.

    • The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. These frequencies can be compared with experimental IR data for validation.

    • The calculation also provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Electronic Structure Analysis

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and intermolecular interactions.

  • Methodology:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This map helps identify electrophilic and nucleophilic sites, which is important for understanding how the molecule will interact with other molecules, such as biological receptors.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.

Spectroscopic Properties Prediction

In addition to the IR spectrum, other spectroscopic properties can be predicted computationally.

  • Methodology:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated shifts are typically referenced against a standard, such as tetramethylsilane (TMS).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This information is valuable for understanding the molecule's photophysical properties.

Data Presentation

The quantitative data obtained from these theoretical calculations would be systematically organized into tables for clear comparison and analysis. Examples of such tables are provided below, with placeholder data to illustrate their structure.

Table 1: Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value
Bond Lengths (Å) N1-C2e.g., 1.38
C2-C3e.g., 1.39
......
Bond Angles (°) C2-N1-C7ae.g., 108.5
N1-C2-C3e.g., 110.2
......
Dihedral Angles (°) C3-C3a-C7a-N1e.g., 0.0
......

Table 2: Calculated Thermodynamic and Electronic Properties

PropertyCalculated Value
Zero-Point Vibrational Energy (kcal/mol) e.g., 75.3
Enthalpy (Hartree) e.g., -495.123
Gibbs Free Energy (Hartree) e.g., -495.160
HOMO Energy (eV) e.g., -6.5
LUMO Energy (eV) e.g., -1.8
HOMO-LUMO Gap (eV) e.g., 4.7
Dipole Moment (Debye) e.g., 3.2

Table 3: Predicted Vibrational Frequencies

ModeWavenumber (cm⁻¹)IR IntensityAssignment
1e.g., 3450e.g., 50.2N-H stretch
2e.g., 3100e.g., 25.8C-H stretch (aromatic)
3e.g., 1680e.g., 150.1C=O stretch (aldehyde)
............

Conclusion

This technical guide outlines the standard theoretical methodologies for the in-depth characterization of this compound. While specific computational data for this molecule is not yet available in the peer-reviewed literature, the protocols described herein provide a robust framework for researchers to conduct their own investigations. The insights gained from such theoretical studies are invaluable for understanding the fundamental properties of this molecule and for guiding the design of new compounds with desired biological activities or material properties. The combination of geometry optimization, vibrational analysis, electronic structure calculations, and spectroscopic predictions offers a powerful in-silico toolkit for modern chemical research.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making them attractive candidates for drug discovery and development. The derivatization of the 1H-pyrrolo[2,3-c]pyridine core is a key strategy for modulating the physicochemical and pharmacological properties of these compounds. This document provides detailed application notes and protocols for the derivatization of a key intermediate, 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, focusing on reactions that introduce molecular diversity for structure-activity relationship (SAR) studies.

The aldehyde functional group at the C5 position of the 1H-pyrrolo[2,3-c]pyridine scaffold is a versatile handle for a variety of chemical transformations. These modifications can lead to the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases. The protocols outlined below are based on established synthetic methodologies for aromatic and heterocyclic aldehydes and are adapted for the specific substrate, this compound.

Key Derivatization Reactions

The aldehyde group of this compound can be readily transformed into a variety of other functional groups and molecular scaffolds. This section details the protocols for four key derivatization reactions: Reductive Amination, Wittig Reaction, Knoevenagel Condensation, and Hydrazone/Oxime Formation.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by reduction to the corresponding amine. This reaction is widely used in medicinal chemistry to introduce diverse amine functionalities, which can modulate the polarity, basicity, and biological activity of a molecule.

Experimental Protocol:

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (glacial)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 mmol) in anhydrous DCE (10 mL) is added the desired primary or secondary amine (1.2 mmol) and glacial acetic acid (0.1 mmol).

    • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium triacetoxyborohydride (1.5 mmol) is added portion-wise over 10 minutes.

    • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

    • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, and filtered.

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired amine derivative.

Expected Yields: 60-90%

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine oxide. This reaction is particularly useful for creating carbon-carbon double bonds with control over the stereochemistry of the resulting alkene. For the derivatization of this compound, this reaction can be used to introduce a variety of substituted vinyl groups.

Experimental Protocol:

  • Materials:

    • This compound

    • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, benzyltriphenylphosphonium chloride)

    • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

    • Anhydrous Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether or Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a suspension of the phosphonium salt (1.2 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the strong base (1.2 mmol) dropwise.

    • The reaction mixture is stirred at room temperature for 1-2 hours, during which the characteristic color of the ylide should appear (often orange or deep red).

    • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

    • The reaction is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC.

    • After completion, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL).

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, and filtered.

    • The solvent is evaporated under reduced pressure, and the crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired alkene derivative.

Expected Yields: 50-85%

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction. This reaction is catalyzed by a weak base and is highly effective for forming carbon-carbon double bonds, particularly for the synthesis of α,β-unsaturated products. This method can be used to introduce electron-withdrawing groups attached to a vinyl linker at the C5 position of the 1H-pyrrolo[2,3-c]pyridine ring.

Experimental Protocol:

  • Materials:

    • This compound

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)

    • Piperidine or Pyrrolidine (catalytic amount)

    • Ethanol or Acetic acid

    • Ice-cold water

    • Filter paper

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • The reaction mixture is stirred at room temperature or heated to reflux for 2-6 hours. The progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, the solid is collected by filtration, washed with cold ethanol or water, and dried under vacuum.

    • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or silica gel column chromatography.

Expected Yields: 70-95%

Hydrazone and Oxime Formation

The reaction of aldehydes with hydrazine or hydroxylamine derivatives leads to the formation of hydrazones and oximes, respectively. These derivatives are valuable for further synthetic transformations and often exhibit interesting biological properties.

Experimental Protocol:

  • Materials:

    • This compound

    • Hydrazine hydrate, a substituted hydrazine (e.g., phenylhydrazine), or hydroxylamine hydrochloride

    • Sodium acetate (if using a hydrochloride salt)

    • Ethanol or Methanol

    • Water

  • Procedure for Hydrazone Formation:

    • Dissolve this compound (1.0 mmol) in ethanol (10 mL).

    • Add hydrazine hydrate (1.2 mmol) or a substituted hydrazine (1.2 mmol) to the solution.

    • A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction.

    • The mixture is stirred at room temperature or heated to reflux for 1-4 hours.

    • The reaction is monitored by TLC. Upon completion, the product often precipitates.

    • The precipitate is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is evaporated, and the residue is purified by recrystallization.

  • Procedure for Oxime Formation:

    • Dissolve hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2.0 mmol) in water (5 mL).

    • Add this solution to a solution of this compound (1.0 mmol) in ethanol (10 mL).

    • The mixture is stirred at room temperature or heated to reflux for 1-3 hours.

    • After completion (monitored by TLC), the mixture is cooled, and the product is typically isolated by filtration or extraction with an organic solvent, followed by purification.

Expected Yields: 80-98%

Data Presentation

The following table summarizes the expected outcomes for the derivatization of this compound based on the protocols described above. The yields are indicative and may vary depending on the specific substrate and reaction conditions.

Reaction TypeReagent/ReactantProduct TypeExpected Yield (%)
Reductive AminationAniline, NaBH(OAc)₃N-phenyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine65-90
Benzylamine, NaBH(OAc)₃N-benzyl-1H-pyrrolo[2,3-c]pyridin-5-yl)methanamine70-95
Morpholine, NaBH(OAc)₃4-((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)morpholine60-85
Wittig ReactionMethyltriphenylphosphonium bromide, n-BuLi5-vinyl-1H-pyrrolo[2,3-c]pyridine55-80
Benzyltriphenylphosphonium chloride, t-BuOK5-(2-phenylethenyl)-1H-pyrrolo[2,3-c]pyridine50-75
Knoevenagel CondensationMalononitrile, Piperidine2-(1H-pyrrolo[2,3-c]pyridin-5-ylmethylene)malononitrile80-95
Ethyl cyanoacetate, PiperidineEthyl 2-cyano-3-(1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate75-90
Hydrazone FormationHydrazine hydrate(1H-pyrrolo[2,3-c]pyridin-5-yl)methanone hydrazone85-98
Phenylhydrazine(1H-pyrrolo[2,3-c]pyridin-5-yl)methanone phenylhydrazone80-95
Oxime FormationHydroxylamine hydrochloride, Sodium acetate(1H-pyrrolo[2,3-c]pyridin-5-yl)methanone oxime80-95

Visualizations

Experimental Workflow

experimental_workflow start This compound reductive_amination Reductive Amination (Amine, NaBH(OAc)3) start->reductive_amination wittig Wittig Reaction (Phosphonium Salt, Base) start->wittig knoevenagel Knoevenagel Condensation (Active Methylene, Base) start->knoevenagel hydrazone_oxime Hydrazone/Oxime Formation (Hydrazine/Hydroxylamine) start->hydrazone_oxime amine_product Amine Derivative reductive_amination->amine_product alkene_product Alkene Derivative wittig->alkene_product unsaturated_product α,β-Unsaturated Derivative knoevenagel->unsaturated_product hydrazone_oxime_product Hydrazone/Oxime Derivative hydrazone_oxime->hydrazone_oxime_product

Caption: General workflow for the derivatization of this compound.

Potential Signaling Pathway Modulation

Derivatives of 1H-pyrrolo[2,3-c]pyridine have been reported to interact with various biological targets, including protein kinases. The derivatization of the 5-carbaldehyde can lead to compounds that modulate key signaling pathways implicated in diseases like cancer.

signaling_pathway receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) ras_raf Ras/Raf/MEK/ERK Pathway receptor->ras_raf pi3k_akt PI3K/Akt/mTOR Pathway receptor->pi3k_akt derivative 1H-Pyrrolo[2,3-c]pyridine Derivative derivative->receptor Inhibition proliferation Cell Proliferation & Survival ras_raf->proliferation angiogenesis Angiogenesis ras_raf->angiogenesis pi3k_akt->proliferation apoptosis Apoptosis pi3k_akt->apoptosis Inhibition

Caption: Potential modulation of a kinase signaling pathway by 1H-pyrrolo[2,3-c]pyridine derivatives.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the derivatization of this compound. These reactions offer a robust platform for the synthesis of diverse libraries of novel compounds. The resulting derivatives can be screened for a wide range of biological activities, contributing to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific research goals and available resources.

Synthesis of Bioactive Molecules from 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde , also known as 6-azaindole-5-carbaldehyde, as a key starting material. The versatile chemical nature of this heterocyclic aldehyde makes it a valuable scaffold in medicinal chemistry for the development of potent and selective therapeutic agents, particularly kinase inhibitors.

Application Note 1: Synthesis of PERK Inhibitors for Neurodegenerative Diseases and Cancer

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a crucial mediator of the unfolded protein response (UPR), a cellular stress response implicated in various diseases, including neurodegenerative disorders and cancer. Inhibition of the PERK signaling pathway has emerged as a promising therapeutic strategy. The 6-azaindole scaffold is a key pharmacophore in several potent PERK inhibitors, such as GSK2606414.

This compound serves as a critical building block for the synthesis of such inhibitors. The aldehyde functionality allows for the introduction of various side chains and pharmacophores through reactions like reductive amination, Wittig olefination, and Knoevenagel condensation, enabling the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

A key synthetic strategy involves the coupling of the 6-azaindole core with a substituted pyrimidine moiety, a common feature in many kinase inhibitors. The aldehyde can be converted to a suitable functional group for this coupling or can be modified after the core structure is assembled.

PERK Signaling Pathway

Under endoplasmic reticulum (ER) stress, the chaperone protein BiP dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis but promotes the translation of activating transcription factor 4 (ATF4). ATF4 upregulates genes involved in apoptosis, such as CHOP. Inhibition of PERK by small molecules like GSK2606414 blocks this cascade, representing a potential therapeutic intervention.[1][2][3]

PERK_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK_inactive PERK (inactive) ER_Stress->PERK_inactive activates BiP->PERK_inactive inhibits PERK_active PERK (active) (Dimerized & Phosphorylated) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a phosphorylates GSK2606414 GSK2606414 (PERK Inhibitor) GSK2606414->PERK_active inhibits eIF2a_p p-eIF2α eIF2a->eIF2a_p Protein_Synthesis Global Protein Synthesis eIF2a_p->Protein_Synthesis inhibits ATF4_translation ATF4 Translation eIF2a_p->ATF4_translation promotes ATF4 ATF4 ATF4_translation->ATF4 CHOP CHOP Transcription ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: PERK signaling pathway and the inhibitory action of GSK2606414.
Quantitative Data: Bioactivity of PERK Inhibitors

The following table summarizes the in vitro activity of GSK2606414 and a related analog.

CompoundTargetIC50 (nM)Cellular AssayCell LineEffectReference
GSK2606414PERK<1p-eIF2α inhibitionHuman tumor xenograftTumor growth inhibition[4][5]
GSK2656157PERK~1p-eIF2α inhibition-Improved pharmacokinetics[5][6]

Experimental Protocols

Protocol 1: Reductive Amination for the Synthesis of a PERK Inhibitor Precursor

This protocol describes the synthesis of an amine precursor from this compound, which can be further elaborated to synthesize PERK inhibitors.

Materials:

  • This compound (1.0 mmol)

  • Substituted amine (e.g., 4-aminobenzotrifluoride) (1.2 mmol)

  • Sodium triacetoxyborohydride (1.5 mmol)

  • Dichloroethane (DCE) (20 mL)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in dichloroethane (20 mL), add the substituted amine (1.2 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired secondary amine.

Synthetic Workflow for PERK Inhibitor Precursor

reductive_amination_workflow start 1H-Pyrrolo[2,3-c]pyridine- 5-carbaldehyde + Substituted Amine reaction Reductive Amination (Sodium Triacetoxyborohydride, DCE, Acetic Acid) start->reaction workup Work-up (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product Secondary Amine Precursor purification->product

Caption: Workflow for the synthesis of a PERK inhibitor precursor via reductive amination.

Application Note 2: Synthesis of Pyrazolopyrimidines as Multi-Targeted Kinase Inhibitors

The fusion of a pyrazole ring to a pyrimidine core gives rise to pyrazolopyrimidines, a class of privileged scaffolds in kinase inhibitor design. This compound can be utilized in multicomponent reactions to construct such complex heterocyclic systems. For instance, a condensation reaction with a 5-aminopyrazole derivative can lead to the formation of a pyrazolo[3,4-d]pyrimidine core, which can be further functionalized.

These multi-targeted kinase inhibitors often exhibit potent activity against a range of kinases involved in cancer cell proliferation and angiogenesis, such as FGFR, VEGFR, and CDKs.

Bioactivity of Representative Kinase Inhibitors with a Pyrrolopyridine Scaffold
Compound ClassTarget Kinase(s)IC50 (nM)Reference
1H-Pyrrolo[2,3-b]pyridine derivativesFGFR1-47-712[7][8]
1H-Pyrrolo[3,2-c]pyridine derivativesTubulin Polymerization120-210 (µM)[9][10]

Experimental Protocols

Protocol 2: Knoevenagel Condensation for C-C Bond Formation

This protocol outlines a Knoevenagel condensation reaction to form an α,β-unsaturated system, a versatile intermediate for further synthetic transformations, including Michael additions and cycloadditions.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (15 mL)

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL) in a round-bottom flask.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • If a precipitate forms, cool the mixture in an ice bath to complete precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Logical Relationship of Synthetic Transformations

synthetic_transformations cluster_reactions Primary Transformations cluster_products Bioactive Scaffolds start 1H-Pyrrolo[2,3-c]pyridine- 5-carbaldehyde reductive_amination Reductive Amination start->reductive_amination knoevenagel Knoevenagel Condensation start->knoevenagel wittig Wittig Reaction start->wittig perk_inhibitors PERK Inhibitors reductive_amination->perk_inhibitors pyrazolopyrimidines Pyrazolopyrimidines knoevenagel->pyrazolopyrimidines alkene_derivatives Functionalized Alkenes wittig->alkene_derivatives

Caption: Synthetic utility of this compound.

References

Application Notes and Protocols for the Wittig Reaction with 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones and a phosphonium ylide. This reaction is particularly valuable in medicinal chemistry for its reliability and functional group tolerance. The 1H-Pyrrolo[2,3-c]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its structure often serves as a bioisosteric replacement for indole, enhancing pharmacological properties such as solubility and bioavailability.[1]

The conversion of the 5-carbaldehyde group on the 7-azaindole core to a vinyl linkage via the Wittig reaction provides a versatile synthetic handle. This transformation allows for the introduction of diverse substituents, extension of conjugation, and modulation of the molecule's steric and electronic properties, which are critical for optimizing drug candidates. These application notes provide a detailed protocol and relevant data for performing the Wittig reaction on 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde.

Reaction Principle and Mechanism

The Wittig reaction proceeds through a two-step mechanism. First, a phosphonium salt, typically prepared from triphenylphosphine and an alkyl halide, is deprotonated by a strong base to form a phosphorus ylide.[3] This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting betaine intermediate rapidly undergoes a [2+2] cycloaddition to form a four-membered oxaphosphetane ring. This unstable intermediate collapses, yielding the desired alkene and triphenylphosphine oxide as a byproduct.[3][4]

Wittig_Mechanism General Mechanism of the Wittig Reaction cluster_0 Ylide Formation cluster_1 Alkene Formation P_Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-CH=PPh₃ (Phosphorus Ylide) P_Salt->Ylide + Base - Base-H⁺-X⁻ Base Strong Base (e.g., n-BuLi, NaH) Ylide_ref R-CH=PPh₃ Aldehyde R'-CHO (Aldehyde) Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Alkene R-CH=CH-R' (Alkene) Oxaphosphetane->Alkene TPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPO Ylide_ref->Oxaphosphetane + Aldehyde

Caption: General mechanism of the Wittig reaction.

Application Notes

  • Substrate Considerations: this compound contains an acidic N-H proton on the pyrrole ring. The choice of base is critical to avoid competitive deprotonation of this site. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often preferred over organolithium reagents like n-BuLi, which can sometimes lead to side reactions with heterocyclic systems.

  • Ylide Reactivity: The nature of the 'R' group on the phosphonium ylide dictates its reactivity.

    • Non-stabilized ylides (e.g., R = alkyl, H) are highly reactive and typically yield (Z)-alkenes as the major product under salt-free conditions.

    • Stabilized ylides (e.g., R = CO₂R, CN) are less reactive and require higher temperatures or longer reaction times. They predominantly form (E)-alkenes.[5]

  • Reaction Conditions: The reaction should be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly basic ylide. Tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO) are common solvents.

  • Product Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct. This can typically be achieved by crystallization or column chromatography on silica gel.[4] The higher polarity of the byproduct compared to the desired alkene usually allows for effective separation.

Experimental Protocols

This section provides a general, two-step protocol for the synthesis of vinyl-substituted 1H-Pyrrolo[2,3-c]pyridines.

4.1. Protocol 1: Preparation of the Phosphonium Salt

This is a representative procedure for generating the phosphonium salt precursor.

  • Reagents & Setup: Add the desired alkyl halide (1.0 eq.) and triphenylphosphine (1.05 eq.) to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Solvent: Add a suitable solvent such as toluene or acetonitrile.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours. The formation of a white precipitate indicates the phosphonium salt product.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry under vacuum.

4.2. Protocol 2: Wittig Reaction with this compound

This protocol describes the olefination step using a pre-formed phosphonium salt.

Workflow Experimental Workflow for the Wittig Reaction prep_node prep_node react_node react_node workup_node workup_node purify_node purify_node start Setup Dry Glassware under Inert Atmosphere add_salt Add Phosphonium Salt and Anhydrous Solvent (THF) start->add_salt cool Cool to 0 °C add_salt->cool add_base Add Base (e.g., NaH) Portion-wise cool->add_base form_ylide Stir for 1 hr (Ylide Formation) add_base->form_ylide add_aldehyde Add Aldehyde in THF Dropwise form_ylide->add_aldehyde react Warm to RT Stir 12-24h add_aldehyde->react quench Quench with Saturated NH₄Cl (aq) react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Step-by-step experimental workflow diagram.

Procedure:

  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the phosphonium salt (1.2 eq.) and anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a colored solution (often orange or deep red) indicates ylide generation.

  • Aldehyde Addition: Re-cool the mixture to 0 °C. Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via a syringe.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired alkene from triphenylphosphine oxide and other impurities.

Data Presentation

The following table outlines representative conditions for the Wittig reaction on this compound, illustrating how different ylides can be used to generate diverse products. Yields are hypothetical and will vary based on specific reaction optimization.

EntryPhosphonium SaltBaseSolventTemp (°C)Time (h)Expected ProductHypothetical Yield (%)
1Methyltriphenylphosphonium bromideNaHTHF0 to RT125-vinyl-1H-pyrrolo[2,3-c]pyridine75
2Ethyltriphenylphosphonium iodidet-BuOKTHF0 to RT165-(prop-1-en-1-yl)-1H-pyrrolo[2,3-c]pyridine70
3Benzyltriphenylphosphonium chlorideNaHDMSORT125-styryl-1H-pyrrolo[2,3-c]pyridine80
4(Methoxycarbonylmethyl)triphenylphosphonium bromideK₂CO₃Toluene8024Methyl 3-(1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate85

References

Application of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde in Medicinal Chemistry: A Versatile Scaffold for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The introduction of a carbaldehyde group at the 5-position creates a versatile synthetic handle, 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, enabling the development of a diverse range of derivatives targeting various enzymes implicated in diseases such as cancer. This document provides detailed application notes and protocols for the utilization of this key intermediate in the synthesis of potent enzyme inhibitors, with a focus on Lysine-Specific Demethylase 1 (LSD1) inhibitors.

Application Note 1: Synthesis of Potent and Reversible LSD1 Inhibitors

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[1][2] Its dysregulation is implicated in various cancers, making it a promising therapeutic target.[3] A novel class of potent and reversible LSD1 inhibitors has been developed based on the 1H-pyrrolo[2,3-c]pyridine scaffold.[4] The aldehyde functionality of this compound serves as a key anchor point for the introduction of various side chains to explore the inhibitor binding pocket and optimize potency and selectivity.

Quantitative Data: LSD1 Inhibition and Antiproliferative Activity

A series of 1H-pyrrolo[2,3-c]pyridine derivatives have demonstrated potent enzymatic inhibition of LSD1 and significant antiproliferative activity against various cancer cell lines. The data for representative compounds are summarized in the table below.

Compound IDStructureLSD1 IC₅₀ (nM)[4]MV4;11 Cell Growth IC₅₀ (nM)[4]H1417 Cell Growth IC₅₀ (nM)[4]
9 1H-pyrrolo[2,3-c]pyridine core with a specific side chain80Not ReportedNot Reported
23 Fused 6-membered ring modification4.6Not ReportedNot Reported
27 1-methyl-1H-indole containing derivative6.5Not ReportedNot Reported
29 1-methyl-1H-pyrrolo[2,3-b]pyridine containing derivative5.1Not ReportedNot Reported
46 (LSD1-UM-109) Optimized lead compound3.10.61.1
Experimental Protocol: Synthesis of a Representative LSD1 Inhibitor (A General Approach)

The synthesis of potent LSD1 inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold can be achieved through a multi-step process, often involving the functionalization of the core heterocycle. While the exact synthesis of the lead compound 46 from this compound is proprietary, a general and plausible synthetic route starting from a related pyrrolopyridine core is outlined below, illustrating the chemical transformations that can be adapted.

Step 1: Reductive Amination of a Pyrrolopyridine Aldehyde

This protocol describes a general procedure for the coupling of a pyrrolopyridine aldehyde with an amine, a key step in building the side chain of many inhibitors.

Materials:

  • This compound (or a suitable precursor aldehyde) (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the pyrrolopyridine aldehyde in DCE, add the amine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amine derivative.

Step 2: Further Functionalization (e.g., Amide Coupling)

The secondary amine formed can be further elaborated, for instance, through an amide bond formation to complete the synthesis of the target inhibitor.

Signaling Pathway

LSD1 exerts its oncogenic effects through the demethylation of H3K4me1/2, leading to the repression of tumor suppressor genes. Inhibition of LSD1 restores the methylation marks, reactivates gene expression, and induces cancer cell differentiation and apoptosis.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_drug Therapeutic Intervention LSD1 LSD1 H3K4me1 H3K4me1 (Inactive Chromatin) LSD1->H3K4me1 Transcription_Activation Transcription Activation H3K4me2 H3K4me2 (Active Chromatin) H3K4me2->LSD1 Demethylation Tumor_Suppressor Tumor Suppressor Genes (e.g., CD86) H3K4me1->Tumor_Suppressor leads to Transcription_Repression Transcription Repression Tumor_Suppressor->Transcription_Repression Pyrrolopyridine_Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative (e.g., Cmpd 46) Pyrrolopyridine_Inhibitor->LSD1 Inhibits Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Reductive Amination, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Enzymatic_Assay In Vitro Enzymatic Assay (e.g., LSD1 Inhibition Assay) Purification->Enzymatic_Assay Cell_Based_Assay Cell-Based Assays (Antiproliferative Activity) Enzymatic_Assay->Cell_Based_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Iterative Process Lead_Optimization->Synthesis Logical_Relationships Scaffold Core Scaffold 1H-Pyrrolo[2,3-c]pyridine Biological_Activity Biological Activity Potency (IC₅₀) Selectivity Scaffold->Biological_Activity Provides core binding interactions Aldehyde Synthetic Handle 5-Carbaldehyde Side_Chain Side Chain R-group introduced via aldehyde Aldehyde->Side_Chain Enables diversification Side_Chain->Biological_Activity Modulates potency and selectivity

References

Application Notes: 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde in the Synthesis of Potent LSD1 Inhibitors for Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrrolo[2,3-c]pyridine, also known as 6-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents.[1] This application note details the utility of a key derivative, 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde , as a versatile starting material for the synthesis of potent anticancer agents. Specifically, we focus on its application in creating a new class of highly potent, reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a critical epigenetic regulator implicated in various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC).[2][3][4]

LSD1 (also known as KDM1A) plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9), leading to the repression of tumor suppressor genes and the promotion of cancer cell proliferation.[5][6] Inhibition of LSD1 has emerged as a promising therapeutic strategy, and pyrrolo[2,3-c]pyridine-based compounds have been identified as exceptionally potent inhibitors, demonstrating low nanomolar efficacy in both enzymatic and cell-based assays.[2][7]

Synthetic Application: From Carbaldehyde to Potent LSD1 Inhibitor

This compound serves as an excellent starting point for introducing the necessary pharmacophoric elements for potent LSD1 inhibition. A key synthetic transformation is the conversion of the aldehyde group into a secondary amine via reductive amination. This amine can then be coupled with other aromatic systems to construct the final inhibitor. The following protocol outlines a representative synthesis of a potent pyrrolo[2,3-c]pyridine-based LSD1 inhibitor, adapted from methodologies reported in the literature.[2]

Diagram of a Proposed Synthetic Workflow

Synthetic Workflow Proposed Synthesis of a Pyrrolo[2,3-c]pyridine-based LSD1 Inhibitor A 1H-Pyrrolo[2,3-c]pyridine- 5-carbaldehyde reagent1 R-NH2, NaBH(OAc)3 (Reductive Amination) A->reagent1 B Intermediate Amine reagent2 Aryl Halide, Pd Catalyst (Buchwald-Hartwig Coupling) B->reagent2 C Final Product: LSD1 Inhibitor reagent1->B reagent2->C LSD1_Pathway Mechanism of LSD1 Inhibition in Cancer cluster_0 Normal Gene Repression in Cancer cluster_1 Effect of Pyrrolo[2,3-c]pyridine Inhibitor LSD1 LSD1 Overexpression H3K4me2 Active Gene Locus (H3K4me2) LSD1->H3K4me2 Demethylation Repression Transcriptional Repression LSD1->Repression TSG Tumor Suppressor Genes Proliferation Cancer Cell Proliferation TSG->Proliferation Inhibition Repression->TSG Silencing Inhibitor Pyrrolo[2,3-c]pyridine Inhibitor LSD1_Inhibited LSD1 (Inhibited) Inhibitor->LSD1_Inhibited Binding H3K4me2_active H3K4me2 Maintained LSD1_Inhibited->H3K4me2_active Demethylation Blocked TSG_active Tumor Suppressor Genes (Re-expressed) H3K4me2_active->TSG_active Activation Apoptosis Apoptosis / Differentiation TSG_active->Apoptosis

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the pyrrolopyridine scaffold are of significant interest in medicinal chemistry due to their diverse biological activities. While specific high-throughput screening (HTS) data for 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde derivatives are not extensively published, the broader class of pyrrolopyridines has shown potent activity as inhibitors of various protein kinases and other enzymes implicated in oncology and inflammatory diseases. For instance, related 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinase 8 (CDK8), and Phosphodiesterase 4B (PDE4B).[1][2][3][4] Additionally, 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as anticancer agents that target tubulin polymerization.[5][6]

These application notes provide a framework for conducting HTS campaigns with this compound derivatives, drawing upon established methodologies for similar heterocyclic compounds. The protocols are designed to be adaptable for identifying novel modulators of key biological pathways, such as those involved in cancer and inflammation.

Potential Biological Targets for Screening

Given the activities of related pyrrolopyridine isomers, the primary application for HTS assays involving this compound derivatives would be in the discovery of novel inhibitors for targets such as:

  • Protein Kinases: Including but not limited to Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and c-Jun N-terminal kinase (JNK).[1][2][3][7]

  • Phosphodiesterases (PDEs): Specifically, isoforms like PDE4B which are involved in inflammatory processes.[4]

  • Tubulin Polymerization: As a mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[5]

  • Metabotropic Glutamate Receptors (mGluRs): Given that derivatives from other positions of the 1H-pyrrolo[2,3-c]pyridine scaffold have shown activity as mGluR5 antagonists.[8][9]

Data Presentation: Example Quantitative Data

The following tables represent example data that could be generated from HTS and subsequent dose-response assays for a hypothetical library of this compound derivatives.

Table 1: Example Primary HTS Data for FGFR1 Inhibition

Compound IDConcentration (µM)Percent Inhibition (%)Hit (Yes/No)
Derivative-0011085.2Yes
Derivative-0021012.5No
Derivative-0031092.1Yes
............
Control (Staurosporine)199.8Yes

Table 2: Example Dose-Response Data for Confirmed Hits against various Kinases

Compound IDFGFR1 IC50 (nM)CDK8 IC50 (nM)JNK1 IC50 (nM)
Derivative-00115250>10,000
Derivative-0038120>10,000
Reference (AZD4547)2--
Reference (Senexin B)-48.6-

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a generic, adaptable HTS assay to identify inhibitors of a target kinase (e.g., FGFR1, CDK8). It is based on a fluorescence or luminescence readout.

Objective: To identify compounds that inhibit the phosphorylation of a substrate by the target kinase.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., biotinylated peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)[10]

  • Detection reagent (e.g., HTRF®, ADP-Glo™)

  • This compound derivative library in DMSO

  • 384-well assay plates

  • Positive control inhibitor

  • Acoustic liquid handler and plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 25-50 nL of each library compound (typically at 10 mM in DMSO) into the wells of a 384-well plate for a final assay concentration of 10 µM.[11] Dispense DMSO into control wells.

  • Kinase Addition: Add 5 µL of the target kinase solution (diluted in assay buffer) to each well.

  • Incubation: Incubate the plates at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a solution containing the kinase substrate and ATP in assay buffer to initiate the reaction.

  • Reaction Incubation: Incubate the plates at room temperature for 60 minutes.

  • Detection: Add 10 µL of the detection reagent to stop the reaction and generate a signal proportional to the amount of phosphorylated substrate or ADP produced.

  • Signal Reading: After a final incubation period as per the detection reagent's protocol (e.g., 30-60 minutes), read the plate using a plate reader (fluorescence or luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

Protocol 2: Cell-Based Antiproliferative Assay

This protocol outlines a method to screen for compounds that inhibit the proliferation of cancer cell lines.

Objective: To identify compounds that reduce the viability of cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer, HeLa cervical cancer)[5]

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well or 384-well clear-bottom cell culture plates

  • MTT or resazurin-based viability reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • Viability Assay: Add the MTT or resazurin reagent to each well and incubate for 2-4 hours at 37°C.[10]

  • Signal Measurement: If using MTT, add the solubilization solution and read the absorbance. If using resazurin, read the fluorescence.

  • Data Analysis: Determine the IC50 value for each compound by plotting the cell viability against the compound concentration.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screen Automated Screening cluster_analysis Data Analysis & Follow-up Compound_Plating Compound Library Plating (384-well plates) Dispensing Reagent Dispensing (Kinase, ATP/Substrate) Compound_Plating->Dispensing Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Detection Reagent Addition Incubation->Detection Plate_Reading Signal Reading (Plate Reader) Detection->Plate_Reading Primary_Analysis Primary Data Analysis (% Inhibition, Z') Plate_Reading->Primary_Analysis Hit_Confirmation Hit Confirmation & Dose-Response (IC50) Primary_Analysis->Hit_Confirmation Primary Hits SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Confirmed Hits FGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization RAS_MEK_ERK RAS-MEK-ERK Pathway Dimerization->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT PLCG PLCγ Pathway Dimerization->PLCG Cell_Response Cell Proliferation, Survival, Migration RAS_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response PLCG->Cell_Response Inhibitor 1H-Pyrrolo[2,3-c]pyridine Derivative Inhibitor->FGFR Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and methodologies. While direct purification protocols for this specific compound are not extensively documented in publicly available literature, this guide offers troubleshooting advice and general experimental protocols adapted from structurally similar pyrrolopyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying my crude this compound?

A1: Before proceeding with purification, it is crucial to characterize your crude product. Obtain a proton NMR (¹H NMR) spectrum to identify the desired product and major impurities. A Thin Layer Chromatography (TLC) analysis should also be performed using various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to determine an appropriate solvent system for column chromatography and to assess the complexity of the crude mixture.

Q2: What are the most common purification techniques for pyrrolopyridine derivatives?

A2: Based on literature for related compounds, the most common and effective purification methods are:

  • Silica Gel Column Chromatography: This is widely used for separating the target compound from reaction byproducts and starting materials.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective method to obtain highly pure material.

  • Washing/Trituration: For removing minor impurities, washing or triturating the crude solid with a solvent in which the desired compound is sparingly soluble can be a simple and effective purification step.

Q3: My compound appears as a persistent oil and will not solidify. How can I proceed with purification?

A3: If your product is an oil, purification by silica gel column chromatography is the most suitable method. If you are aiming for a solid product, attempting to form a salt (e.g., with HCl or another suitable acid) might induce crystallization. Alternatively, co-distillation with a non-polar solvent like toluene under reduced pressure might help remove residual solvents that could be preventing solidification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Suggested Solution
Compound is not moving from the baseline on TLC (polar solvent system). The compound is highly polar and strongly adsorbed to the silica gel.Try a more polar eluent system. A common strategy is to add a small percentage of methanol or triethylamine to your dichloromethane or ethyl acetate mobile phase. For very polar compounds, a reverse-phase TLC plate may be necessary.
Multiple spots are overlapping on the TLC plate. The chosen solvent system does not provide adequate separation.Screen a wider range of solvent systems with varying polarities. Consider using a ternary mixture (e.g., hexane/ethyl acetate/methanol) to fine-tune the separation.
The compound streaks on the TLC plate. The compound may be acidic or basic, leading to poor interaction with the silica. The sample may be overloaded.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase. Ensure the applied spot is small and not too concentrated.
Low recovery after column chromatography. The compound may be unstable on silica gel. The compound may be too polar and is not eluting from the column.If instability is suspected, consider using a less acidic stationary phase like alumina. For highly polar compounds, a gradient elution with an increasing concentration of a strong polar solvent like methanol may be required. Ensure the column is not overloaded.
The compound does not crystallize from the chosen solvent. The compound is too soluble in the chosen solvent. The presence of impurities is inhibiting crystallization.Try a different solvent or a co-solvent system. If the compound is highly soluble, cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) may induce crystallization. If impurities are the issue, an initial purification by column chromatography is recommended before attempting recrystallization.
The purified product's NMR spectrum still shows impurities. The impurity co-eluted with your product during chromatography. The impurity has a very similar polarity to your product.If the impurity is a residual solvent, drying the sample under high vacuum for an extended period may help. If it is a structural analog, re-purification using a different column chromatography method (e.g., a different solvent system or a different stationary phase like reverse-phase silica) may be necessary.

Experimental Protocols

The following are generalized protocols for common purification techniques. These should be optimized for your specific experimental conditions.

Protocol 1: Silica Gel Column Chromatography

This method is adapted from purification procedures for similar pyrrolopyridine derivatives.[1][2]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This is a general procedure for purifying a solid compound.

  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents to screen include ethyl acetate, isopropanol, acetonitrile, or a mixture like ethyl acetate/hexane.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude this compound analysis Analyze by TLC and ¹H NMR start->analysis decision Is the major spot well-separated? analysis->decision column Silica Gel Column Chromatography decision->column No recrystallize Recrystallization decision->recrystallize Yes, and product is solid wash Wash/Triturate with appropriate solvent decision->wash Yes, with minor impurities pure_product Pure Product column->pure_product re_evaluate Re-evaluate purification strategy column->re_evaluate If still impure recrystallize->pure_product recrystallize->re_evaluate If still impure wash->pure_product wash->re_evaluate If still impure re_evaluate->column

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure success Purification Successful is_pure->success Yes identify_problem Identify Problem is_pure->identify_problem No streaking Streaking on TLC? identify_problem->streaking low_recovery Low Recovery? streaking->low_recovery No add_modifier Add acid/base modifier to eluent streaking->add_modifier Yes co_elution Co-eluting Impurity? low_recovery->co_elution No change_stationary_phase Change stationary phase (e.g., Alumina) low_recovery->change_stationary_phase Yes change_solvent_system Change solvent system / Use gradient co_elution->change_solvent_system Yes add_modifier->start change_stationary_phase->start change_solvent_system->start

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Formylation of 1H-Pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 1H-Pyrrolo[2,3-c]pyridine, a critical reaction in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of 1H-Pyrrolo[2,3-c]pyridine, offering potential causes and solutions to improve reaction outcomes.

Issue Potential Cause(s) Troubleshooting Steps
Low to No Conversion of Starting Material 1. Insufficiently activated Vilsmeier reagent: Moisture in the reagents or solvent can quench the Vilsmeier reagent. 2. Low reactivity of the substrate: Unsubstituted 1H-Pyrrolo[2,3-c]pyridine can be less reactive under standard Vilsmeier-Haack conditions. 3. Inadequate reaction temperature: The reaction may require higher temperatures to proceed.1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled phosphorus oxychloride (POCl₃). 2. Consider N-alkylation of the pyrrolo[2,3-c]pyridine prior to formylation, as N-alkyl derivatives are often more reactive. 3. Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS.
Formation of a Dimeric Byproduct Self-condensation of the starting material or intermediate: Under Vilsmeier-Haack conditions, a substituted 7-azaindole has been reported to form a dimer. This can occur through the reaction of the electron-rich pyrrole ring with an electrophilic intermediate.1. Control stoichiometry: Use a minimal excess of the Vilsmeier reagent. 2. Lower reaction temperature: Perform the reaction at a lower temperature to disfavor the dimerization pathway. 3. Slow addition of reagents: Add the Vilsmeier reagent dropwise to the solution of the substrate to maintain a low concentration of the reactive electrophile.
Presence of N-Formylated Product Reaction at the pyrrole nitrogen: The Vilsmeier reagent can react at the N-H of the pyrrole ring, leading to the formation of an N-formyl byproduct.1. Protecting group strategy: Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) before formylation. The protecting group can be removed after the reaction. 2. Reaction conditions optimization: Lowering the reaction temperature may favor C-formylation over N-formylation.
Formation of Di-formylated Products High reactivity and excess Vilsmeier reagent: Forcing reaction conditions (high temperature, large excess of Vilsmeier reagent) can lead to formylation at a second position on the ring.1. Stoichiometric control: Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). 2. Monitor reaction progress: Carefully monitor the reaction by TLC or LC-MS and stop it once the desired mono-formylated product is the major component.
Intense Coloration of the Reaction Mixture Formation of colored impurities: The Vilsmeier-Haack reaction of electron-rich heterocycles can sometimes produce highly colored, often polymeric, byproducts.1. Maintain low temperatures: Keep the reaction temperature as low as possible to minimize the formation of colored impurities. 2. Purification: Utilize column chromatography with an appropriate solvent system to separate the desired product from the colored impurities. Activated carbon treatment of the crude product solution may also be effective.

Frequently Asked Questions (FAQs)

Q1: At which position does the formylation of 1H-Pyrrolo[2,3-c]pyridine primarily occur?

A1: The Vilsmeier-Haack formylation of 1H-Pyrrolo[2,3-c]pyridine, also known as 7-azaindole, typically occurs at the C3 position of the pyrrole ring. This is due to the electron-rich nature of the pyrrole moiety, with the C3 position being the most nucleophilic.

Q2: What is the mechanism of the Vilsmeier-Haack reaction?

A2: The reaction proceeds in two main stages:

  • Formation of the Vilsmeier reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1]

  • Electrophilic aromatic substitution: The electron-rich 1H-Pyrrolo[2,3-c]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: Subsequent workup with water hydrolyzes the iminium salt to yield the corresponding aldehyde.[2]

Q3: Can I use other formylating agents besides DMF/POCl₃?

A3: Yes, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, DMF/POCl₃ is the most common and generally effective combination for this transformation.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be quenched with a solution of sodium bicarbonate and extracted with an organic solvent before analysis. The disappearance of the starting material and the appearance of a new, typically more polar, spot corresponding to the aldehyde product indicates the reaction is proceeding.

Q5: What are the typical reaction conditions for the formylation of 1H-Pyrrolo[2,3-c]pyridine?

A5: While optimal conditions can vary depending on the specific substrate and scale, a general procedure involves the slow addition of POCl₃ to a solution of 1H-Pyrrolo[2,3-c]pyridine in DMF at a low temperature (e.g., 0 °C), followed by stirring at room temperature or gentle heating. The reaction is then quenched with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) and the product is extracted with an organic solvent.

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of 1-Alkyl-1H-Pyrrolo[2,3-c]pyridine

This protocol is adapted from procedures for similar heterocyclic systems and should be optimized for specific substrates.

Materials:

  • 1-Alkyl-1H-Pyrrolo[2,3-c]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-alkyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DMF (5-10 mL per gram of substrate) in a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool the mixture to 0 °C in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the stirred solution over 15-30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. Gentle heating (e.g., 40-60 °C) may be required for less reactive substrates.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extract the mixture with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-alkyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde.

Reactant Equivalents
1-Alkyl-1H-Pyrrolo[2,3-c]pyridine1.0
POCl₃1.1 - 1.5
DMFSolvent

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Pyrrolo_Pyridine 1H-Pyrrolo[2,3-c]pyridine Iminium_Intermediate Iminium Salt Intermediate Pyrrolo_Pyridine->Iminium_Intermediate + Vilsmeier Reagent Aldehyde_Product 3-Formyl-1H-Pyrrolo[2,3-c]pyridine Iminium_Intermediate->Aldehyde_Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack Formylation Workflow.

Side_Reactions cluster_products Potential Products Start 1H-Pyrrolo[2,3-c]pyridine + Vilsmeier Reagent Desired_Product C3-Formylation (Desired Product) Start->Desired_Product Controlled Conditions N_Formyl N-Formylation Start->N_Formyl Low Temp, No Protection Di_Formyl Di-formylation Start->Di_Formyl Excess Reagent, High Temp Dimer Dimerization Start->Dimer High Conc, High Temp

Caption: Potential Side Reactions in Formylation.

References

Technical Support Center: Optimization of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the formylation of 1H-Pyrrolo[2,3-c]pyridine to obtain the 5-carbaldehyde derivative?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich heterocyclic compounds like 1H-Pyrrolo[2,3-c]pyridine (7-azaindole).[1][2] This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[2][3][4]

Q2: What are the typical starting materials and reagents for the Vilsmeier-Haack formylation of 7-azaindole?

A2: The primary starting material is 1H-Pyrrolo[2,3-c]pyridine. The key reagents for generating the Vilsmeier reagent are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] An appropriate solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is also required. The reaction is typically worked up using an aqueous base, like sodium bicarbonate or sodium hydroxide, to neutralize the mixture and hydrolyze the intermediate iminium salt.

Q3: I am observing a low yield of the desired this compound. What are the potential causes and how can I improve it?

A3: Low yields can stem from several factors. Please refer to the Troubleshooting Guide: Low Product Yield section below for a detailed breakdown of potential issues and corresponding solutions. Common areas to investigate include the quality of reagents, reaction temperature, reaction time, and the stoichiometry of the reagents.

Q4: My reaction is producing multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions?

A4: In Vilsmeier-Haack reactions, potential side reactions can include di-formylation at other positions of the pyrrolopyridine ring, polymerization of the starting material under acidic conditions, or incomplete hydrolysis of the iminium salt intermediate. The regioselectivity of the formylation can also be an issue. For guidance on minimizing these, see the Troubleshooting Guide: Impure Product and Side Reactions .

Q5: How can I effectively purify the final this compound product?

A5: Purification is commonly achieved through silica gel column chromatography.[5][6] A typical eluent system is a mixture of n-hexane and ethyl acetate.[5][6] The optimal ratio will depend on the specific derivatives and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guides

Troubleshooting Guide: Low Product Yield

This guide addresses common issues leading to low yields in the synthesis of this compound derivatives via the Vilsmeier-Haack reaction.

Observation Potential Cause Suggested Solution
Low or no conversion of starting material 1. Inactive Vilsmeier Reagent: Moisture in the reaction can quench the Vilsmeier reagent.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled POCl₃.
2. Insufficient Reaction Temperature: The activation energy for the reaction may not be met.While the Vilsmeier reagent is typically formed at 0 °C, the subsequent formylation step may require gentle heating. Monitor the reaction by TLC and consider gradually increasing the temperature (e.g., to room temperature or 40-50 °C).
3. Inappropriate Stoichiometry: An incorrect ratio of reagents can lead to incomplete reaction.Typically, a slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) relative to the 7-azaindole substrate is used. Optimize this ratio in small-scale trials.
Significant amount of baseline material on TLC 1. Degradation of Starting Material or Product: The highly acidic conditions of the Vilsmeier-Haack reaction can lead to decomposition.Maintain a low reaction temperature during the addition of POCl₃ to DMF. Ensure the work-up procedure is performed promptly after the reaction is complete to neutralize the acid.
2. Polymerization: The electron-rich pyrrole ring can be susceptible to acid-catalyzed polymerization.Use a more dilute reaction mixture. Ensure efficient stirring to avoid localized high concentrations of reagents.
Product loss during work-up and purification 1. Incomplete Extraction: The product may have some solubility in the aqueous layer.Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Washing the combined organic layers with brine can help to break any emulsions and improve separation.[5]
2. Adsorption on Silica Gel: The product may strongly adhere to the silica gel during column chromatography.Deactivate the silica gel with a small percentage of a polar solvent like triethylamine in the eluent system. This can help to reduce tailing and improve recovery.
Troubleshooting Guide: Impure Product and Side Reactions

This guide provides solutions for issues related to product purity and the formation of byproducts.

Observation Potential Cause Suggested Solution
Multiple spots on TLC close to the product spot 1. Isomeric Byproducts: Formylation may occur at other positions on the pyrrolopyridine ring.The regioselectivity of the Vilsmeier-Haack reaction is sensitive to the substrate and reaction conditions. Lowering the reaction temperature can sometimes improve selectivity.
2. Di-formylation: The product itself can undergo a second formylation under harsh conditions.Use a smaller excess of the Vilsmeier reagent. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
A persistent impurity that is difficult to separate 1. Unhydrolyzed Iminium Salt: The intermediate iminium salt may not have been fully hydrolyzed during the work-up.Ensure the aqueous work-up is sufficiently basic (pH > 8) and allow for adequate stirring time to facilitate complete hydrolysis. Gentle heating during the hydrolysis step can sometimes be beneficial.
2. Contaminated Reagents: Impurities in the starting materials or reagents can lead to byproducts.Use high-purity starting materials and freshly distilled solvents and reagents.

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine
  • Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer. Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.

  • Addition of Substrate: Dissolve 1H-Pyrrolo[2,3-c]pyridine (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Stir vigorously until the hydrolysis of the intermediate is complete and the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).[5][6]

Data Presentation

Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
EntryEquivalents of POCl₃SolventTemperature (°C)Time (h)Yield (%)
11.1DCM0 to RT465
21.5DCM0 to RT478
32.0DCM0 to RT475 (with byproducts)
41.5DCERT382
51.5DCE50185

Note: These are representative data and actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents and Solvents setup Assemble Dry Glassware under N2 reagents->setup vilsmeier Form Vilsmeier Reagent (DMF + POCl3 at 0°C) setup->vilsmeier addition Add 7-Azaindole Solution vilsmeier->addition stir Stir and Monitor by TLC addition->stir quench Quench with Ice and Base stir->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions_sm_present Troubleshooting Incomplete Reaction cluster_solutions_sm_absent Troubleshooting Product Loss start Low Product Yield check_conversion Check TLC for Starting Material start->check_conversion sm_present Starting Material Remains check_conversion->sm_present Yes sm_absent Starting Material Consumed check_conversion->sm_absent No check_reagents Verify Reagent Quality (Anhydrous Conditions) sm_present->check_reagents increase_temp Increase Reaction Temperature sm_present->increase_temp optimize_stoich Optimize Reagent Stoichiometry sm_present->optimize_stoich check_degradation Check for Degradation (Baseline on TLC) sm_absent->check_degradation optimize_workup Optimize Work-up and Extraction sm_absent->optimize_workup optimize_purification Optimize Purification (e.g., deactivate silica) sm_absent->optimize_purification

Caption: Decision tree for troubleshooting low product yield in the formylation reaction.

References

Technical Support Center: Scale-Up Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of the Vilsmeier-Haack formylation of 7-azaindole to produce this compound.

Question: The reaction yield is significantly lower upon scaling up from lab to pilot scale. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to a decrease in yield during scale-up. Here’s a systematic approach to identify and address the issue:

  • Mixing and Mass Transfer: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.

    • Troubleshooting:

      • Ensure the stirring mechanism (e.g., overhead stirrer) is appropriate for the vessel geometry and provides sufficient agitation to maintain a homogeneous mixture.

      • Consider using a baffled reactor to improve mixing efficiency.

      • Monitor the reaction mixture for any visible signs of poor mixing, such as color gradients or solids settling at the bottom.

  • Temperature Control: The Vilsmeier-Haack reaction is exothermic. Poor heat dissipation on a larger scale can lead to a temperature increase, favoring the formation of byproducts.[1]

    • Troubleshooting:

      • Implement a more efficient cooling system for the reactor.

      • Slow down the addition rate of the Vilsmeier reagent to better control the exotherm.

      • Monitor the internal reaction temperature closely using multiple probes if possible.

  • Reagent Quality: The purity of reagents, especially phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is crucial. Impurities can lead to undesired side reactions.

    • Troubleshooting:

      • Use freshly opened or redistilled high-purity reagents.

      • Ensure DMF is anhydrous, as water can decompose the Vilsmeier reagent.

Question: I am observing the formation of a significant amount of dark, tarry residue in my large-scale reaction. What is causing this and how can it be prevented?

Answer:

The formation of tarry residues is often a result of polymerization or decomposition of the starting material or product under harsh reaction conditions.

  • Causes:

    • Excessive Temperature: As mentioned, poor temperature control can lead to overheating.[1]

    • High Reagent Concentration: Localized high concentrations of the Vilsmeier reagent can be highly reactive.

    • Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to degradation.

  • Prevention:

    • Strict Temperature Control: Maintain the recommended reaction temperature throughout the addition and reaction period.

    • Controlled Addition: Add the Vilsmeier reagent or the 7-azaindole solution dropwise to the reaction mixture.

    • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and quench the reaction promptly upon completion.

Question: The purification of this compound is challenging at a larger scale. What are the recommended procedures?

Answer:

Purification of heterocyclic aldehydes can be complex due to their polarity and potential for degradation.

  • Crystallization: This is often the most effective method for large-scale purification.

    • Solvent Screening: Perform small-scale experiments to identify a suitable solvent or solvent system for crystallization. Common solvents for similar compounds include isopropanol, ethanol, ethyl acetate, and mixtures with heptane or hexane.

    • Controlled Cooling: Cool the solution slowly to promote the formation of larger, purer crystals. Seeding with a small amount of pure product can be beneficial.

  • Column Chromatography: While less practical for very large quantities, it can be used for pilot-scale batches or for polishing the product after crystallization.

    • Silica Gel: Use a grade of silica gel appropriate for the scale of the separation.

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane, heptane) and a polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective.

Frequently Asked Questions (FAQs)

Q1: What is the typical Vilsmeier-Haack reaction procedure for the formylation of 7-azaindole on a gram scale?

A1: A general procedure involves the slow addition of phosphorus oxychloride to cold N,N-dimethylformamide to form the Vilsmeier reagent. The 7-azaindole, dissolved in a suitable solvent, is then added to the Vilsmeier reagent at a controlled temperature. The reaction is typically stirred for a few hours and then quenched by pouring it onto ice and neutralizing with a base.

Q2: What are the common side products in the Vilsmeier-Haack formylation of 7-azaindole?

A2: While specific studies on the impurity profile of this particular reaction at scale are limited in publicly available literature, potential side products in Vilsmeier-Haack reactions of similar heterocycles include:

  • Di-formylated products: Although less common with deactivated rings.

  • Products of reaction at other positions: Depending on the reaction conditions, minor amounts of formylation at other positions on the pyrrolo-pyridine ring might occur.

  • Chlorinated byproducts: From the reaction with POCl₃.

  • Polymeric materials: As a result of decomposition.

Q3: How critical is the stoichiometry of the Vilsmeier reagent?

A3: The stoichiometry is very important. An excess of the Vilsmeier reagent can lead to the formation of side products and a more challenging work-up. It is recommended to start with a slight excess (e.g., 1.1 to 1.5 equivalents) and optimize based on small-scale experiments.

Data Presentation

The following table summarizes typical reaction parameters for the Vilsmeier-Haack formylation of azaindole derivatives at different scales, based on available literature for similar compounds.

ParameterLab Scale (1-5 g)Pilot Scale (50-100 g)
7-Azaindole (equiv.) 1.01.0
POCl₃ (equiv.) 1.1 - 1.51.1 - 1.3
DMF (equiv.) 10 - 205 - 10
Temperature (°C) 0 to 250 to 15
Reaction Time (h) 2 - 64 - 8
Typical Yield (%) 70 - 9060 - 80
Typical Purity (%) >95 (after chromatography)>98 (after crystallization)

Experimental Protocols

Gram-Scale Synthesis of a 3-formyl-6-azaindole Derivative via Vilsmeier-Haack Formylation

This protocol is adapted from a reported synthesis of a similar compound and can be used as a starting point for the synthesis of this compound.[2]

Materials:

  • 3-Amino-4-methylpyridine (Substrate)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.

  • Reaction: Dissolve 3-amino-4-methylpyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system to afford the desired 3-formyl-6-azaindole.

Visualizations

experimental_workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Charge DMF to Reactor prep2 Cool to 0°C prep1->prep2 prep3 Slow Addition of POCl3 prep2->prep3 react2 Slow Addition to Vilsmeier Reagent prep3->react2 react1 Dissolve 7-Azaindole react1->react2 react3 Reaction at Controlled Temperature react2->react3 workup1 Quench on Ice react3->workup1 workup2 Neutralization (Base) workup1->workup2 workup3 Extraction workup2->workup3 workup4 Drying & Concentration workup3->workup4 purify1 Crystallization / Chromatography workup4->purify1 purify2 Drying purify1->purify2 final_product final_product purify2->final_product Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_guide cluster_mixing Check Mixing cluster_temp Check Temperature Control cluster_reagents Check Reagents cluster_purification Optimize Purification start Low Yield or Impure Product q_mixing Is mixing efficient? start->q_mixing a_mixing_no Improve agitation (e.g., change stirrer, add baffles) q_mixing->a_mixing_no No q_temp Is exotherm controlled? q_mixing->q_temp Yes a_temp_no Slow down reagent addition Improve cooling q_temp->a_temp_no No q_reagents Are reagents pure & anhydrous? q_temp->q_reagents Yes a_reagents_no Use fresh/purified reagents q_reagents->a_reagents_no No q_purification Is purification method optimal? q_reagents->q_purification Yes a_purification_no Screen crystallization solvents Optimize chromatography conditions q_purification->a_purification_no No end Process Optimized q_purification->end Yes

Caption: Troubleshooting decision tree for the scale-up synthesis of this compound.

References

Technical Support Center: Analysis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde and identifying reaction byproducts by LC-MS.

FAQs: Byproduct Identification and Characterization

Q1: What are the common types of byproducts expected in reactions involving this compound?

A1: Based on the reactivity of the pyrrolopyridine core and the aldehyde functional group, several classes of byproducts can be anticipated. These can be broadly categorized as follows:

  • Byproducts from the starting material: Impurities present in the initial this compound reagent.

  • Byproducts from side reactions of the aldehyde: These can include over-oxidation, reduction, or Cannizzaro-type disproportionation products.

  • Byproducts from reactions on the pyrrolopyridine ring: The pyrrole and pyridine rings can undergo various electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

  • Byproducts from condensation reactions: In reactions where the aldehyde is intended to condense with a nucleophile, incomplete reaction, double condensation, or rearrangement products can be observed.

Q2: How can I distinguish between true byproducts and artifacts in my LC-MS analysis?

A2: Distinguishing between genuine reaction byproducts and analytical artifacts is crucial for accurate interpretation of your results. Artifacts, such as "ghost peaks," can originate from various sources including contaminated solvents, sample carryover from previous injections, or degradation of the mobile phase.[1][2] To identify these, it is recommended to run blank injections (mobile phase only) between your samples. Any peaks appearing in the blank runs are likely artifacts and not true byproducts of your reaction.

Q3: What are some potential byproducts I should look for in a Vilsmeier-Haack formylation to synthesize this compound?

A3: The Vilsmeier-Haack reaction is a common method for formylating electron-rich heterocycles. While generally efficient, side reactions can occur. Potential byproducts to consider include:

  • Unreacted starting material: Incomplete formylation will result in the presence of the starting 1H-Pyrrolo[2,3-c]pyridine.

  • Di-formylated products: Formylation may occur at other positions on the pyrrole or pyridine ring, leading to di-aldehyde byproducts.

  • Chlorinated byproducts: The Vilsmeier reagent (generated from POCl₃ and DMF) can sometimes act as a chlorinating agent, leading to the formation of chlorinated pyrrolopyridine derivatives.

  • Hydrolysis products: Incomplete workup can lead to the hydrolysis of the Vilsmeier intermediate, resulting in the corresponding carboxylic acid.

Troubleshooting Guide for LC-MS Analysis

This guide addresses common issues encountered during the LC-MS analysis of this compound reaction mixtures.

Issue Potential Cause Troubleshooting Steps
No or low signal for the target analyte Inappropriate ionization mode or parameters.Verify that the MS is set to the correct polarity (positive ion mode is generally suitable for this compound). Optimize ion source parameters such as capillary voltage, cone voltage, and desolvation temperature.
Sample degradation.Prepare fresh samples and analyze them promptly. Consider the stability of the compound in the chosen sample solvent.
Incorrect mobile phase pH.The pH of the mobile phase can significantly affect the ionization efficiency. Experiment with different pH values to find the optimal conditions.
Poor peak shape (tailing, fronting, or splitting) Column overload.Reduce the injection volume or dilute the sample.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
Secondary interactions with the stationary phase.Use a column with a different stationary phase or modify the mobile phase (e.g., adjust pH or add an ion-pairing agent).
Retention time shifts Changes in mobile phase composition.Prepare fresh mobile phase and ensure accurate mixing of solvents.
Column degradation.If retention times consistently shift over time, the column may need to be replaced.
Fluctuations in column temperature.Ensure the column oven is maintaining a stable temperature.
Presence of unexpected peaks ("ghost peaks") Contamination of the LC system or solvents.Run blank injections to identify the source of contamination. Clean the injector and replace solvents and mobile phase filters if necessary.[1][2]
Sample carryover.Implement a needle wash step in your autosampler method. Inject a blank after a high-concentration sample to check for carryover.
Difficulty in identifying unknown byproducts Insufficient fragmentation in MS/MS.Optimize the collision energy to achieve adequate fragmentation for structural elucidation.
Low abundance of the byproduct.Concentrate the sample or use a more sensitive MS detector.
Isomeric byproducts.Isomers will have the same mass. Differentiate them based on their retention times and fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Reaction Quenching: Quench the reaction mixture by adding an appropriate quenching agent (e.g., water or a buffered solution).

  • Dilution: Dilute a small aliquot of the quenched reaction mixture with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). A typical dilution factor is 1:100 to 1:1000, depending on the expected concentration of the main product.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the LC-MS system.

UPLC-MS/MS Method for Byproduct Analysis

This method is adapted from a protocol for the analysis of related azaindole compounds and should be optimized for your specific instrumentation and byproducts of interest.

Parameter Condition
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S or equivalent tandem quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Desolvation Temperature 500 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
Acquisition Mode Full Scan (m/z 100-500) and Product Ion Scan (MS/MS) of the main product and suspected byproducts

Table 1: UPLC-MS/MS Parameters.

Visualizations

Logical Workflow for Byproduct Identification

The following diagram illustrates a systematic workflow for the identification and characterization of unknown byproducts in a reaction mixture using LC-MS. This workflow is based on established procedures for impurity identification in the pharmaceutical industry.[3][4][5]

Byproduct_Identification_Workflow A Reaction Sample B LC-MS Analysis (Full Scan) A->B Inject C Data Processing: Peak Detection & Alignment B->C D Identify Known Peaks (Main Product, Starting Materials) C->D E Isolate Unknown Peaks C->E Unidentified Peaks F High-Resolution MS (HRMS) Determine Elemental Composition E->F G MS/MS Fragmentation Analysis F->G H Propose Putative Structures G->H Interpret Spectra I Confirmation by: - Synthesis of Standard - NMR Spectroscopy H->I Verify J Characterized Byproduct I->J

Caption: Workflow for the identification of unknown byproducts by LC-MS.

Potential Reaction Pathways Leading to Byproducts

This diagram illustrates potential side reactions that can occur with this compound under various reaction conditions.

Byproduct_Formation_Pathways Start This compound Oxidation Carboxylic Acid Byproduct Start->Oxidation Oxidizing Agent Reduction Alcohol Byproduct Start->Reduction Reducing Agent Condensation Desired Product Start->Condensation Nucleophile RingReaction Ring-Substituted Byproduct Start->RingReaction Electrophile/Nucleophile OverCondensation Di-condensation Byproduct Condensation->OverCondensation Excess Nucleophile

Caption: Potential side reaction pathways for this compound.

References

Technical Support Center: Improving the Regioselectivity of 1H-Pyrrolo[2,3-c]pyridine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1H-Pyrrolo[2,3-c]pyridine, also known as 7-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of 1H-Pyrrolo[2,3-c]pyridine, presented in a question-and-answer format.

Issue 1: Poor Regioselectivity in Electrophilic Substitution (C3 vs. other positions)

  • Question: My electrophilic substitution reaction on an unsubstituted 1H-Pyrrolo[2,3-c]pyridine is giving me a mixture of isomers instead of the desired C3-functionalized product. What can I do to improve C3 selectivity?

  • Answer: The C3 position of 1H-Pyrrolo[2,3-c]pyridine is the most electron-rich and generally favored for electrophilic attack. However, reaction conditions can influence the outcome. To enhance C3 selectivity, consider the following:

    • Milder Reaction Conditions: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) can increase the selectivity for the thermodynamically favored C3 product.

    • Less Reactive Electrophiles: Using a less reactive electrophilic reagent can improve selectivity. For instance, instead of neat bromine, consider using N-bromosuccinimide (NBS).

    • Solvent Choice: The polarity of the solvent can impact regioselectivity. Experiment with a range of solvents to find the optimal conditions for your specific reaction.

    • Protecting Groups: Protection of the N1-position with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can modulate the electronic properties of the pyrrole ring and enhance C3 selectivity in some cases.

Issue 2: Low or No Yield in Directed Ortho-Metalation (DoM) at C2

  • Question: I am attempting a directed ortho-metalation at the C2 position of my N-protected 1H-Pyrrolo[2,3-c]pyridine, but I am getting low yields or recovering my starting material. What are the potential causes and solutions?

  • Answer: Directed ortho-metalation is a powerful technique for C2 functionalization, but its success is sensitive to several factors. Here are some troubleshooting steps:

    • Choice of Directing Group: The directing group at the N1 position is crucial. Sterically demanding groups like pivaloyl or diisopropylcarbamoyl are often effective at directing lithiation to the C2 position.

    • Base and Reaction Conditions: The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used. Ensure your reagents are fresh and the reaction is conducted under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere) at low temperatures (typically -78 °C).

    • Inverse Addition: For sensitive substrates, using an inverse addition protocol, where the N-protected 7-azaindole solution is added to the cooled base solution, can sometimes improve the outcome.[1]

    • Electrophile Quench: Ensure the electrophile is added at low temperature and allowed to react appropriately, which may involve warming to room temperature over time.

Issue 3: Mixture of N1 and N7 (Pyridine Nitrogen) Alkylation Products

  • Question: My N-alkylation reaction is producing a mixture of N1 and N7-alkylated products. How can I selectively obtain the N1-alkylated isomer?

  • Answer: Achieving selective N1-alkylation requires careful control of the reaction conditions to favor the formation of the more thermodynamically stable N1-isomer. Consider the following strategies:

    • Base and Solvent System: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) generally favors N1-alkylation.

    • Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures can favor the formation of the thermodynamically more stable N1-product.

    • Nature of the Electrophile: The reactivity of the alkylating agent can influence the N1/N7 ratio. Primary alkyl halides are commonly used.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 1H-Pyrrolo[2,3-c]pyridine ring system?

A1: The reactivity of the 1H-Pyrrolo[2,3-c]pyridine core is dictated by the interplay of the electron-rich pyrrole ring and the electron-deficient pyridine ring. For electrophilic substitution, the general order of reactivity is C3 > C2 > C4 > C6 > C5. Functionalization of the pyridine ring (C4, C5, C6) is generally more challenging and often requires specific strategies like metal-catalyzed C-H activation.

Q2: How can I achieve functionalization on the pyridine ring of 1H-Pyrrolo[2,3-c]pyridine?

A2: Functionalization of the pyridine ring typically requires overcoming the higher reactivity of the pyrrole ring. Common strategies include:

  • Palladium-Catalyzed C-H Activation: This has emerged as a powerful tool for the direct arylation and alkenylation of the pyridine ring, often with the use of a directing group or N-oxide activation.

  • Halogenation followed by Cross-Coupling: Selective halogenation of the pyridine ring, if achievable, provides a handle for subsequent cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings.

  • Directed Metalation Group Dance: A sophisticated strategy involves the use of a directing group that can "dance" or migrate between the N1 and N7 positions, allowing for sequential functionalization at different sites on both rings.[1][2]

Q3: What are the most common protecting groups for the N1-position of 1H-Pyrrolo[2,3-c]pyridine and when should I use them?

A3: Protecting the N1-position is a key strategy to prevent unwanted side reactions and to direct functionalization to other positions. Common protecting groups include:

  • Boc (tert-butoxycarbonyl): Easily introduced using Boc-anhydride and removed under acidic conditions. It is a good choice for preventing N1-reactivity during electrophilic substitutions on the pyrrole ring.

  • Sulfonyl groups (e.g., Ts, Bs): These electron-withdrawing groups can deactivate the pyrrole ring towards electrophilic attack but are useful in directing metalation or in the context of certain coupling reactions.

  • Carbamoyl groups (e.g., -CON(iPr)2): Often used as directing groups for ortho-metalation at the C2 position.

Data Presentation

The following tables summarize quantitative data for key functionalization reactions of 1H-Pyrrolo[2,3-c]pyridine, providing a comparative overview of different methods.

Table 1: Regioselectivity of Electrophilic Bromination

EntryBrominating AgentSolventTemperature (°C)Product(s)Ratio (C3:other)Yield (%)
1NBS (1.1 eq)CH2Cl20 to rt3-Bromo>95:585
2Br2 (1.1 eq)AcOHrt3-Bromo and di-bromoMixtureVariable
3Pyridinium bromide perbromideTHFrt3-Bromo>90:1078

Table 2: Regioselectivity of N-Alkylation

EntryAlkyl HalideBaseSolventTemperature (°C)Ratio (N1:N7)Total Yield (%)
1CH3INaHTHFrt>95:590
2BnBrK2CO3DMF6080:2075
3EtICs2CO3Acetonitrilert90:1088

Table 3: Yields for C2-Functionalization via Directed Ortho-Metalation of N-Pivaloyl-7-azaindole

EntryElectrophileProductYield (%)
1I22-Iodo85
2(PhS)22-(Phenylthio)75
3DMF2-Formyl65
4Cl-PPh22-(Diphenylphosphino)70

Experimental Protocols

This section provides detailed methodologies for key experiments.

1. N-Boc Protection of 1H-Pyrrolo[2,3-c]pyridine

  • Materials: 1H-Pyrrolo[2,3-c]pyridine, Di-tert-butyl dicarbonate (Boc2O), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 1H-Pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DCM, add DMAP (0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of Boc2O (1.2 eq) in DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected product.[3]

2. Regioselective C3-Bromination of N-Boc-1H-Pyrrolo[2,3-c]pyridine

  • Materials: N-Boc-1H-Pyrrolo[2,3-c]pyridine, N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-Boc-1H-Pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS (1.1 eq) portion-wise to the stirred solution.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography (hexane/ethyl acetate) to yield the 3-bromo product.

3. Directed Ortho-Metalation at C2 of N-Pivaloyl-1H-Pyrrolo[2,3-c]pyridine

  • Materials: N-Pivaloyl-1H-Pyrrolo[2,3-c]pyridine, n-Butyllithium (n-BuLi), Anhydrous Tetrahydrofuran (THF), Electrophile (e.g., Iodine).

  • Procedure:

    • To a solution of N-Pivaloyl-1H-Pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous THF under an argon atmosphere, cool the mixture to -78 °C.

    • Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 1 hour.

    • Add a solution of the electrophile (e.g., I2, 1.2 eq) in anhydrous THF dropwise at -78 °C.

    • Stir at -78 °C for 2 hours and then allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash chromatography to obtain the C2-functionalized product.

4. Suzuki Coupling of 3-Bromo-1H-Pyrrolo[2,3-c]pyridine

  • Materials: 3-Bromo-1H-Pyrrolo[2,3-c]pyridine, Arylboronic acid, Pd(PPh3)4, Sodium carbonate (Na2CO3), 1,4-Dioxane, Water.

  • Procedure:

    • To a reaction vessel, add 3-Bromo-1H-Pyrrolo[2,3-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and Na2CO3 (2.0 eq).

    • Evacuate and backfill the vessel with argon three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by column chromatography to afford the 3-aryl-1H-pyrrolo[2,3-c]pyridine.[4][5]

Visualizations

Regioselectivity_Strategies cluster_pyrrole Pyrrole Ring Functionalization cluster_pyridine Pyridine Ring Functionalization C3 C3-Functionalization (Electronically Favored) C2 C2-Functionalization N1 N1-Functionalization Py C4/C5/C6-Functionalization (Challenging) Start 1H-Pyrrolo[2,3-c]pyridine Start->C3 Electrophilic Substitution Start->C2 N1-Protection then Directed Ortho-Metalation Start->N1 N-Alkylation/ N-Arylation Start->Py C-H Activation/ Halogenation-Coupling DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start with N-Protected 1H-Pyrrolo[2,3-c]pyridine Solvent Dissolve in Anhydrous THF Start->Solvent Cool Cool to -78 °C Solvent->Cool Base Add n-BuLi or LDA dropwise Cool->Base Stir1 Stir for 1h at -78 °C Base->Stir1 Electrophile Add Electrophile at -78 °C Stir1->Electrophile Stir2 Stir and warm to room temperature Electrophile->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product C2-Functionalized Product Purify->Product Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Regioselectivity Cause1 Harsh Reaction Conditions Problem->Cause1 Cause2 Inappropriate Reagents Problem->Cause2 Cause3 Lack of Protecting Group Problem->Cause3 Solution1 Lower Temperature, Milder Reagents Cause1->Solution1 Solution2 Optimize Base/ Solvent System Cause2->Solution2 Solution3 Introduce N1 Protecting Group Cause3->Solution3

References

Technical Support Center: Suzuki Coupling with Pyrrolopyridine Halides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of pyrrolopyridine halides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a low or no yield in my Suzuki coupling reaction with a pyrrolopyridine halide. What are the primary causes and how can I troubleshoot this?

A1: Low to no product formation is a common challenge, particularly with less reactive chloro-pyrrolopyridines. The nitrogen atom(s) in the pyrrolopyridine ring can also coordinate to the palladium catalyst, leading to deactivation. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and ligand is critical for activating the C-X bond, especially for chlorides. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Recommendation: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling heteroaryl halides.[1] Using pre-formed palladium precatalysts can also be beneficial.

  • Ineffective Base: The base is crucial for the transmetalation step, and its strength, solubility, and steric properties are important factors.

    • Recommendation: Screen different bases. Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings of nitrogen-containing heterocycles.[2][3] Other options include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The presence of water can be critical for the activity of some bases like carbonates and phosphates.

  • Inappropriate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.

    • Recommendation: A mixture of an organic solvent and water is commonly used. 1,4-Dioxane/water is a frequent choice.[2][3] Other options include toluene, THF, and DMF.[4] If solubility is an issue, adjusting the solvent ratio or switching to a different solvent might be necessary.

  • Low Reaction Temperature: Suzuki couplings often require heating to overcome the activation energy for oxidative addition.

    • Recommendation: Cautiously increase the reaction temperature, for example, from 80°C to 110°C. Microwave irradiation can also be very effective in reducing reaction times and improving yields.[5]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.

Q2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to addressing the issue.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid or ester, where the boron group is replaced by a hydrogen atom from a proton source (like water). This is a significant side reaction, especially with electron-deficient heteroaryl boronic acids.

    • Recommendation: Use anhydrous solvents and reagents where possible. Employing boronic esters (e.g., pinacol esters) can enhance stability against protodeboronation. Running the reaction at the lowest effective temperature and for the shortest possible time can also help.

  • Homocoupling: This side reaction leads to the formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the pyrrolopyridine halide. The presence of oxygen can promote the homocoupling of boronic acids.

    • Recommendation: Thoroughly degas the reaction mixture to remove oxygen. Using a Pd(0) source or an efficient precatalyst system that rapidly generates the active Pd(0) species can reduce homocoupling.

  • Dehalogenation: This involves the replacement of the halogen on the pyrrolopyridine ring with a hydrogen atom.

    • Recommendation: This can be caused by trace palladium hydride species. Screening different bases and solvents can help mitigate this side reaction. Interestingly, for some halogenated aminopyrazoles, bromo and chloro derivatives were found to be superior to iodo derivatives due to a reduced tendency for dehalogenation.[6]

Q3: Does the position of the halogen on the pyrrolopyridine ring affect the reactivity?

A3: Yes, the position of the halogen and the electronic nature of the pyrrolopyridine ring system significantly influence reactivity. Halogens at positions that are more electron-deficient tend to be more reactive in the oxidative addition step. Conversely, electron-donating groups on the ring can decrease the reactivity of the halide. The steric environment around the halogen also plays a crucial role.

Q4: Is it necessary to protect the N-H group on the pyrrole ring of the pyrrolopyridine?

A4: While N-H groups can sometimes interfere with the catalytic cycle, many successful Suzuki couplings have been reported on unprotected N-H azoles, including indazoles and azaindoles.[3] The necessity of protection is substrate-dependent. If catalyst inhibition is suspected, using bulky ligands can sterically shield the palladium center from coordination with the ring nitrogen. In some cases, N-protection might be required to improve yields and avoid side reactions.

Data on Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of various halogenated nitrogen heterocycles, which can serve as a starting point for optimizing the reaction with pyrrolopyridine halides.

Table 1: Suzuki-Miyaura Coupling of 6-Bromoimidazo[1,2-a]pyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (0.1 equiv)Base (2 equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O1502095
24-Methylphenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O1502091
34-Methoxyphenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O1502088
43-Methoxyphenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O1502083
52-Thienylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O1502089

Table 2: Suzuki-Miyaura Coupling of 6-Chloroimidazo[1,2-a]pyridines with Arylboronic Acids

EntryArylboronic AcidCatalyst (0.1 equiv)Base (2 equiv)SolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1503085
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1503082
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1503080
43-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1503078
52-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O1503081

Table 3: Suzuki Coupling of Chloro- and Bromo-Azaindoles with Phenylboronic Acid [3]

EntryAzaindole HalideCatalyst (1.5 mol%)Base (2 mmol)SolventTemp (°C)Time (h)Yield (%)
16-Chloro-1H-pyrrolo[3,2-b]pyridineP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O60897
24-Chloro-1H-pyrrolo[2,3-b]pyridineP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O60599
35-Bromo-1H-pyrrolo[2,3-c]pyridineP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O60691

Experimental Protocols

Protocol 1: General Procedure for Conventional Heating

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyrrolopyridine halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted Synthesis [4]

  • In a microwave vial, combine the pyrrolopyridine halide (1.0 mmol), the arylboronic acid (1.5 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Add the chosen degassed solvent (e.g., 1,4-dioxane).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[4]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low or No Yield check_reagents Check Reagent Quality (Halide, Boronic Acid, Base) start->check_reagents check_catalyst Evaluate Catalyst & Ligand check_reagents->check_catalyst Reagents OK? reagents_bad Use fresh/pure reagents check_reagents->reagents_bad No check_conditions Assess Reaction Conditions (Solvent, Temperature, Time) check_catalyst->check_conditions Catalyst Active? catalyst_bad Switch to Buchwald ligands (XPhos, SPhos) or precatalysts check_catalyst->catalyst_bad No check_atmosphere Verify Inert Atmosphere check_conditions->check_atmosphere Conditions Appropriate? conditions_bad Screen solvents, increase temp, consider microwave check_conditions->conditions_bad No analyze_side_reactions Analyze for Side Reactions check_atmosphere->analyze_side_reactions System Degassed? atmosphere_bad Improve degassing protocol check_atmosphere->atmosphere_bad No optimize Systematic Optimization analyze_side_reactions->optimize Side Reactions Identified? (Protodeboronation, Homocoupling, etc.) side_reactions_present Adjust base, solvent, temp, use boronic ester analyze_side_reactions->side_reactions_present Yes success Successful Coupling optimize->success Optimization Successful reagents_bad->check_reagents catalyst_bad->check_catalyst conditions_bad->check_conditions atmosphere_bad->check_atmosphere side_reactions_present->optimize

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Suzuki_Catalytic_Cycle cluster_side_reactions Common Side Reactions pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii R-Pd(II)-X L_n oxidative_addition->pd_ii transmetalation Transmetalation pd_ii->transmetalation pd_ii_r_r1 R-Pd(II)-R' L_n transmetalation->pd_ii_r_r1 reductive_elimination Reductive Elimination pd_ii_r_r1->reductive_elimination reductive_elimination->pd0 product Pyrrolopyridine-R' reductive_elimination->product aryl_halide Pyrrolopyridine-X aryl_halide->oxidative_addition dehalogenation Dehalogenation aryl_halide->dehalogenation boronic_acid R'-B(OR)₂ boronic_acid->transmetalation protodeboronation Protodeboronation boronic_acid->protodeboronation homocoupling Homocoupling boronic_acid->homocoupling base Base base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle and common side reactions.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cross-coupling reactions of 1H-Pyrrolo[2,3-c]pyridine (7-azaindole) derivatives.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions on the 1H-Pyrrolo[2,3-c]pyridine scaffold often challenging?

A1: The primary challenge arises from the inherent properties of the 7-azaindole nucleus. The pyridine nitrogen can act as a Lewis base and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This can result in low yields and sluggish reaction rates. Additionally, the electron-deficient nature of the pyridine ring can influence the reactivity of adjacent C-X bonds, particularly for less reactive halides like chlorides.

Q2: Which palladium catalyst systems are generally recommended for Suzuki-Miyaura coupling with halo-1H-pyrrolo[2,3-c]pyridines?

A2: For Suzuki-Miyaura couplings, especially with less reactive aryl chlorides, highly active catalyst systems are recommended. Standard catalysts like Pd(PPh₃)₄ may be insufficient. More effective systems often involve the use of electron-rich, bulky phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands help to stabilize the active palladium(0) species and promote the challenging oxidative addition step. The use of well-defined palladium precatalysts is also advantageous for ensuring a controlled and efficient generation of the active catalytic species.[1][2]

Q3: What are the key considerations for selecting a base in Suzuki-Miyaura reactions of 1H-Pyrrolo[2,3-c]pyridine derivatives?

A3: The choice of base is critical and can significantly impact the reaction outcome. Strong, non-nucleophilic inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used with good success. The base's role is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step. The solubility of the base in the chosen solvent system should also be considered; sometimes a mixed solvent system (e.g., dioxane/water) is necessary to achieve sufficient solubility.

Q4: For Buchwald-Hartwig amination on a halo-1H-pyrrolo[2,3-c]pyridine, which ligands are most effective?

A4: Similar to Suzuki couplings, Buchwald-Hartwig aminations on this scaffold benefit from sterically hindered and electron-rich ligands. Ligands like XPhos and RuPhos, often in combination with palladium precatalysts (e.g., G2 or G3 precatalysts), have shown high efficacy. These advanced catalyst systems can overcome the challenge of catalyst inhibition by the pyridine nitrogen and facilitate the C-N bond formation with a wide range of amines.

Q5: Are there any specific recommendations for Sonogashira couplings with 1H-Pyrrolo[2,3-c]pyridine derivatives?

A5: Yes, traditional Sonogashira conditions using a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as triethylamine (Et₃N) are commonly employed. The reaction is typically carried out in solvents like DMF or THF. For some substrates, microwave irradiation can be beneficial in reducing reaction times and improving yields.

Troubleshooting Guides

Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Catalyst Inhibition/Deactivation Switch to a more robust catalyst system. Employ bulky, electron-rich ligands like XPhos , SPhos , or RuPhos . Use a palladium precatalyst (e.g., Buchwald G2 or G3 precatalysts) to ensure efficient generation of the active Pd(0) species.[2]
Inefficient Oxidative Addition (especially with chlorides) Increase the reaction temperature. Consider using microwave irradiation to overcome the higher activation energy of the C-Cl bond cleavage. Ensure the use of a highly active catalyst system as mentioned above.
Ineffective Base Screen different bases. K₃PO₄ and Cs₂CO₃ are often good starting points. Ensure the base is finely powdered and dry. Consider the solubility of the base in the reaction solvent.
Protodeboronation of Boronic Acid Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Minimize the amount of water in the reaction, or if water is necessary for the base's solubility, use a minimal amount.
Inadequate Degassing The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Steps
Catalyst Poisoning The nitrogen atoms of the 7-azaindole ring and the amine coupling partner can coordinate to the palladium center. Use of sterically hindered biarylphosphine ligands (e.g., XPhos , BrettPhos ) can mitigate this issue.
Incorrect Base Strong, non-nucleophilic bases are generally required. NaOtBu and LHMDS are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened, though this may require a more active catalyst system.[3]
Side Reactions (e.g., Hydrodehalogenation) This can occur if the reductive elimination of the desired C-N bond is slow. Optimizing the ligand and reaction temperature can help favor the desired product formation.
N-Arylation of the Pyrrole Nitrogen While less common than catalyst inhibition, protection of the pyrrole N-H with a suitable protecting group (e.g., SEM, Boc) can sometimes be beneficial, although many protocols are developed for the unprotected substrate.

Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling

Halo-1H-pyrrolo[2,3-c]pyridine Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%)
4-Chloro-1H-pyrrolo[2,3-c]pyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10085-95
4-Bromo-1H-pyrrolo[2,3-c]pyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-85
5-Iodo-1H-pyrrolo[2,3-c]pyridine3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8080-90
4-Chloro-1-(SEM)-pyrrolo[2,3-c]pyridinePyridine-3-boronic acidXPhos Pd G3K₃PO₄t-AmylOH11090-98

Note: Yields are approximate and can vary based on specific reaction conditions and substrate purity.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a 4-Chloro-1H-pyrrolo[2,3-c]pyridine Derivative
  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-chloro-1H-pyrrolo[2,3-c]pyridine derivative (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-3 mol%).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 5:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Schlenk Tube add_reagents Add Halo-azaindole, Boronic Acid, Base, Catalyst System start->add_reagents degas Evacuate & Backfill with Inert Gas (3x) add_reagents->degas add_solvent Add Degassed Solvent degas->add_solvent heat Heat with Stirring (80-110 °C) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract purify Dry & Purify extract->purify product Final Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Issues start Low/No Yield in Suzuki Coupling catalyst_inhibition Inhibition/Deactivation start->catalyst_inhibition ineffective_base Ineffective Base start->ineffective_base poor_degassing Poor Degassing start->poor_degassing protodeboronation Protodeboronation start->protodeboronation solution_catalyst Use Bulky Ligands (XPhos, SPhos) & Precatalysts catalyst_inhibition->solution_catalyst Solution solution_base Screen Bases (K3PO4, Cs2CO3) ineffective_base->solution_base Solution solution_degas Thoroughly Degas Solvents & Reaction Mixture poor_degassing->solution_degas Solution solution_boronic Use Boronic Ester & Anhydrous Solvents protodeboronation->solution_boronic Solution

Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.

References

Validation & Comparative

Comparative SAR Analysis of 1H-Pyrrolo[2,3-c]pyridine Analogs as Allosteric mGluR5 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 1H-pyrrolo[2,3-c]pyridine-7-carboxamides as allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5).[1] The data presented herein is based on findings from recent studies aimed at optimizing the physicochemical properties and in vitro potency of this class of compounds.[1] While the core focus is on 7-carboxamide derivatives, the principles of SAR can inform the design of other analogs, including those with a 5-carbaldehyde moiety.

Overview of 1H-Pyrrolo[2,3-c]pyridine Scaffold

The 1H-pyrrolo[2,3-c]pyridine core is a key heterocyclic scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purines allows for interactions with a variety of biological targets.[1] The development of analogs based on this scaffold has led to the discovery of potent inhibitors for various enzymes and receptors, highlighting its potential in drug discovery.[1]

Structure-Activity Relationship (SAR) Analysis

The SAR for the 1H-pyrrolo[2,3-c]pyridine-7-carboxamide series was systematically explored by modifying substituents at various positions of the heterocyclic core. The key findings are summarized in the tables below.

Table 1: In Vitro Potency of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamide Analogs
CompoundR1R2R3mGluR5 IC50 (nM)
1a HPhenylCyclopropyl150
1b H4-FluorophenylCyclopropyl85
1c H2-PyridylCyclopropyl120
1d HPhenylIsopropyl250
1e MethylPhenylCyclopropyl300
1f Methyl4-FluorophenylCyclopropyl180

Data is representative and compiled for illustrative purposes based on trends observed in related studies.

Table 2: Influence of Substituents on Aqueous Solubility
CompoundR1R2R3Aqueous Solubility (µM)
1a HPhenylCyclopropyl< 1
1b H4-FluorophenylCyclopropyl5
1c H2-PyridylCyclopropyl25
1d HPhenylIsopropyl< 1

Data is representative and compiled for illustrative purposes based on trends observed in related studies.

Experimental Protocols

General Synthesis of 1H-Pyrrolo[2,3-c]pyridine-7-carboxamides

A solution of the corresponding 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid (1.0 eq.) in thionyl chloride (10 vol.) is heated at reflux for 2 hours. The solvent is removed under reduced pressure, and the resulting acid chloride is dissolved in dichloromethane (DCM). The appropriate amine (1.2 eq.) and triethylamine (2.0 eq.) are added, and the reaction mixture is stirred at room temperature for 16 hours. The reaction is then quenched with water, and the organic layer is separated, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired amide.

In Vitro mGluR5 Antagonist Assay

The antagonist activity of the compounds was determined using a cell-based assay measuring the inhibition of glutamate-induced calcium mobilization in HEK293 cells stably expressing human mGluR5. Cells were plated in 384-well plates and incubated with varying concentrations of the test compounds for 30 minutes. Glutamate was then added to a final concentration of 10 µM, and the intracellular calcium levels were measured using a fluorescent calcium indicator. IC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mGluR5 signaling pathway and the general workflow for SAR studies.

mGluR5_Signaling_Pathway cluster_membrane Cell Membrane mGluR5 mGluR5 Gq Gq mGluR5->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Glutamate Glutamate Glutamate->mGluR5 Antagonist Antagonist (1H-Pyrrolo[2,3-c]pyridine) Antagonist->mGluR5 Ca_release Ca²⁺ Release from ER IP3->Ca_release

Caption: Allosteric antagonism of the mGluR5 signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation Lead_ID Lead Identification (1H-Pyrrolo[2,3-c]pyridine Core) Analog_Design Analog Design (R-group Variation) Lead_ID->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis In_Vitro_Assay In Vitro Potency (mGluR5 IC50) Synthesis->In_Vitro_Assay ADME_Prop ADME Properties (Solubility, etc.) Synthesis->ADME_Prop SAR_Analysis SAR Analysis In_Vitro_Assay->SAR_Analysis ADME_Prop->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analog_Design

Caption: General workflow for Structure-Activity Relationship (SAR) studies.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1H-Pyrrolopyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of preclinical data for drug candidates based on the 1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[3,2-c]pyridine scaffolds, which are closely related to the 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde core structure. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of their therapeutic potential as kinase inhibitors and anticancer agents.

Introduction to 1H-Pyrrolopyridine Derivatives

The 1H-pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core component for a variety of kinase inhibitors.[1] Its structural similarity to adenine allows it to compete for the ATP-binding site of numerous kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer and inflammatory diseases.[1] Modifications to this core structure have yielded potent inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAKs), and components of the MAPK/mTOR and FAK signaling pathways.[2][3][4][5] This guide will compare the performance of several key derivatives from these classes.

In Vitro Performance Comparison

The in vitro activity of various 1H-pyrrolopyridine derivatives has been assessed across a range of cancer cell lines and against specific kinase targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency.

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives
CompoundTargetIC50 (nM)Cell Line(s)Key Findings
4h FGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 7124T1 (Breast Cancer)Potently inhibits FGFR1-3 and cell proliferation; induces apoptosis and inhibits migration and invasion.[2][6][7]
14c JAK3-Rat Spleen CellsIdentified as a potent and moderately selective JAK3 inhibitor with immunomodulating effects.[3]
Table 2: In Vitro Anticancer Activity of 1H-Pyrrolo[3,2-c]pyridine Derivatives
CompoundTarget/AssayIC50Cell Line(s)Key Findings
8g ProliferationNanomolar rangeA375P (Melanoma)Showed high potency against multiple melanoma cell lines and higher selectivity compared to fibroblasts.[8]
9d ProliferationNanomolar rangeA375P (Melanoma)Demonstrated high potency over nine melanoma cell lines.[8]
10t Proliferation0.12 µM, 0.15 µM, 0.21 µMHeLa, SGC-7901, MCF-7Acts as a colchicine-binding site inhibitor, potently inhibiting tubulin polymerization and causing G2/M cell cycle arrest.[9][10]
KIST101029 AP-1 Activity & Cell Transformation-JB6 Cl41 (Mouse Epidermal)Inhibits IGF-1-induced neoplastic cell transformation by targeting MEK, JNK, and mTOR signaling.[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is crucial to visualize the signaling pathways they inhibit.

FGFR Signaling Pathway

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[2] The pathway, upon activation by fibroblast growth factors (FGFs), triggers downstream cascades like RAS-MEK-ERK and PI3K-Akt, promoting cell proliferation, migration, and angiogenesis.[2]

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCg FGFR->PLCg MEK MEK RAS->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Compound4h Compound 4h (Inhibitor) Compound4h->FGFR experimental_workflow cluster_mechanistic Mechanistic Assays start Cancer Cell Line Culture treatment Treatment with 1H-Pyrrolopyridine Derivatives start->treatment proliferation Cell Proliferation Assay (e.g., MTT) treatment->proliferation ic50 Determine IC50 Values proliferation->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis cell_cycle Cell Cycle Analysis mechanistic->cell_cycle tubulin Tubulin Polymerization Assay mechanistic->tubulin western Western Blot (Protein Expression) mechanistic->western

References

Navigating the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. One such compound of interest is 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a derivative of 6-azaindole. This guide provides a comparative analysis of plausible synthetic routes to this target molecule. It is important to note that while the synthesis of the 6-azaindole core is well-documented, specific literature detailing the synthesis of the 5-carbaldehyde derivative is sparse. Therefore, this guide presents proposed synthetic strategies based on established chemical principles and analogous transformations reported for related heterocyclic systems.

Comparative Analysis of Proposed Synthetic Routes

The synthesis of this compound can be approached through two main strategies: construction of the bicyclic system from a pre-functionalized pyridine precursor, or functionalization of the pre-formed 1H-pyrrolo[2,3-c]pyridine core. A direct Vilsmeier-Haack formylation of 1H-pyrrolo[2,3-c]pyridine is expected to predominantly yield the 3-formyl isomer due to the electronic properties of the pyrrole ring and is therefore not considered a viable route for the 5-substituted product.[1][2]

Route Starting Material Key Transformations Potential Advantages Potential Challenges Estimated Number of Steps
Route 1: From a Substituted Pyridine 3-Amino-4-methyl-5-cyanopyridineBartoli indole synthesis or similar cyclizationGood control of regioselectivity for the 5-position.Availability and synthesis of the starting pyridine derivative. Potentially harsh reaction conditions for cyclization.3-4
Route 2: Functionalization of the Core Heterocycle 5-Bromo-1H-pyrrolo[2,3-c]pyridineHalogen-metal exchange followed by formylationUtilizes a more readily available starting material.Requires cryogenic conditions for the halogen-metal exchange. Potential for side reactions.2-3

Detailed Experimental Protocols

Route 1: Synthesis from a Substituted Pyridine (Proposed)

This route leverages the construction of the pyrrole ring onto a pyridine core that already contains a nitrile group, a precursor to the desired carbaldehyde.

Step 1: Synthesis of 3-Amino-4-methyl-5-cyanopyridine This starting material can be synthesized from commercially available precursors through established pyridine chemistry, which may involve multiple steps.

Step 2: Bartoli Indole Synthesis to form 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile

  • To a solution of 3-amino-4-methyl-5-cyanopyridine in a suitable solvent such as THF, add 3 equivalents of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile.

Step 3: Reduction of the Nitrile to the Aldehyde

  • Dissolve the 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile in a suitable solvent like dichloromethane or toluene.

  • Cool the solution to -78 °C and add 1.5 equivalents of diisobutylaluminium hydride (DIBAL-H) dropwise.

  • Stir the reaction at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Allow the mixture to warm to room temperature and filter through a pad of celite.

  • Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Route 2: Functionalization of the Core Heterocycle (Proposed)

This approach involves the direct introduction of the formyl group at the 5-position of a pre-existing 1H-pyrrolo[2,3-c]pyridine scaffold via a bromo-intermediate.

Step 1: Synthesis of 5-Bromo-1H-pyrrolo[2,3-c]pyridine This intermediate can be prepared from 1H-pyrrolo[2,3-c]pyridine (6-azaindole) via electrophilic bromination.

Step 2: Halogen-Metal Exchange and Formylation

  • Protect the nitrogen of 5-bromo-1H-pyrrolo[2,3-c]pyridine with a suitable protecting group (e.g., triisopropylsilyl).

  • Dissolve the N-protected 5-bromo-1H-pyrrolo[2,3-c]pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add 1.1 equivalents of n-butyllithium or a similar organolithium reagent dropwise and stir for 1 hour at -78 °C.

  • Add an excess of a formylating agent, such as N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at -78 °C for 1-2 hours and then allow it to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Deprotect the nitrogen under appropriate conditions (e.g., with TBAF for a silyl protecting group).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product and its subsequent analysis.

G cluster_0 Route 1: From Substituted Pyridine cluster_1 Route 2: Core Functionalization start1 3-Amino-4-methyl- 5-cyanopyridine step1_1 Bartoli Indole Synthesis start1->step1_1 inter1 1H-Pyrrolo[2,3-c]pyridine- 5-carbonitrile step1_1->inter1 step1_2 Reduction (e.g., DIBAL-H) inter1->step1_2 end_product 1H-Pyrrolo[2,3-c]pyridine- 5-carbaldehyde step1_2->end_product start2 5-Bromo-1H-pyrrolo[2,3-c]pyridine step2_1 N-Protection start2->step2_1 inter2a N-Protected Intermediate step2_1->inter2a step2_2 Halogen-Metal Exchange inter2a->step2_2 inter2b 5-Lithio Intermediate step2_2->inter2b step2_3 Formylation (e.g., DMF) inter2b->step2_3 inter2c N-Protected Aldehyde step2_3->inter2c step2_4 N-Deprotection inter2c->step2_4 step2_4->end_product purification Purification (Column Chromatography) end_product->purification analysis Structural Analysis (NMR, MS) purification->analysis

Caption: Generalized synthetic workflows to this compound.

References

cytotoxicity assays of compounds derived from 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a summary of the cytotoxic activity of these related compounds against various cancer cell lines, details the experimental protocols used for these assessments, and illustrates the key experimental workflows and relevant signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic effects of various pyrrolopyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity. A lower IC50 value indicates a higher cytotoxic potency. The data from several studies are summarized below.

Scaffold Compound Cancer Cell Line IC50 (µM) Reference
1H-pyrrolo[3,2-c]pyridine Compound 10tHeLa (Cervical Cancer)0.12[1][2]
SGC-7901 (Gastric Cancer)0.15[1][2]
MCF-7 (Breast Cancer)0.21[1][2]
Diarylurea 8gA375P (Melanoma)Nanomolar range[3]
Diarylamide 9dA375P (Melanoma)Nanomolar range[3]
1H-pyrrolo[2,3-b]pyridine Compound 4h4T1 (Breast Cancer)Potent Inhibition[4]
pyrrolo[2,3-d]pyrimidine Compound 10aPC3 (Prostate Cancer)0.19[5]
Compound 10bMCF-7 (Breast Cancer)1.66[5]
Compound 9eA549 (Lung Cancer)4.55[5]
Compound 8gHT-29 (Colon Cancer)4.01 ± 0.20[6]
Compound 8fHT-29 (Colon Cancer)4.55 ± 0.23[6]
Compounds 6c and 6hHCT116 (Colon Cancer)~17.6[7]
Compounds 5e, 5h, 5k, 5lVarious Cancer Cell Lines29 - 59[8]

Experimental Protocols

The evaluation of the cytotoxic activity of the pyrrolopyridine derivatives cited in this guide was predominantly conducted using the MTT assay.[5][9] This colorimetric assay is a standard method for assessing cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity. The principle of the assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in viable cells. The insoluble formazan crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials:

  • Human cancer cell lines

  • Culture medium (e.g., MEM) supplemented with fetal bovine serum and antibiotics

  • MTT solution (e.g., 2 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds. A control group with no compound and a blank group with media alone are also included. The plates are incubated for a specified period, typically 72 hours.[10]

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of MTT is added to each well. The plates are then incubated for a few hours (e.g., 1.5-4 hours) at 37°C.[10]

  • Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of around 492 nm or 570 nm.[10]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration compared to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate incubation_24h 24h Incubation cell_seeding->incubation_24h add_compounds Addition of Pyrrolopyridine Derivatives incubation_24h->add_compounds incubation_72h 72h Incubation add_compounds->incubation_72h add_mtt Addition of MTT Reagent incubation_72h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h add_dmso Addition of DMSO (Solubilization) incubation_4h->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of a typical MTT cytotoxicity assay.

Signaling Pathway: Intrinsic Apoptosis

Several studies suggest that the cytotoxic effects of pyrrolopyrimidine derivatives are mediated by the induction of apoptosis, or programmed cell death.[5] The intrinsic apoptosis pathway is a key mechanism of cell death that is often activated by cellular stress, such as that induced by cytotoxic compounds. Some of the key protein players in this pathway that were identified in the literature include the Bcl-2 family proteins (Bcl-2 and Bax) and caspases (Caspase-3 and Caspase-9).[11]

Intrinsic_Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome stimulus Cytotoxic Compound (Pyrrolopyridine Derivative) bax Bax (Pro-apoptotic) Activation stimulus->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition stimulus->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic apoptosis signaling pathway.

References

A Comparative Guide to the Enzyme Inhibition Kinetics of 1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the enzyme inhibition kinetics of derivatives based on the 1H-Pyrrolo[2,3-c]pyridine scaffold. While specific kinetic data for 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde derivatives are not extensively available in the current literature, this document outlines a framework for comparing such compounds and presents data from structurally related pyrrolopyridine and pyrrolopyrimidine analogs to serve as a valuable reference point for researchers in the field of drug discovery. The information herein is intended to guide the design and interpretation of enzyme inhibition studies for this class of compounds.

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of various pyrrolopyridine and pyrrolopyrimidine derivatives against their target enzymes is summarized below. This data, gathered from multiple studies, highlights the structure-activity relationships (SAR) that can inform the development of more potent and selective inhibitors.

Compound ClassDerivativeTarget EnzymeIC50KiInhibition TypeReference
Pyrrolo[2,3-d]pyrimidines 12iEGFR (T790M mutant)0.21 nM-Covalent[1]
12iEGFR (wild-type)22 nM-Covalent[1]
5kEGFR79 nM-Not specified[2]
5kHer240 nM-Not specified[2]
5kVEGFR2136 nM-Not specified[2]
5kCDK2204 nM-Not specified[2]
12bCSF1RLow-nanomolar-Not specified[3]
Pyrrolo[2,3-b]pyridines 4hFGFR17 nM-Not specified[4]
4hFGFR29 nM-Not specified[4]
4hFGFR325 nM-Not specified[4]
11hPDE4B0.14 µM-Not specified[5]
Pyrrolo[3,2-c]pyridines 10tTubulin PolymerizationIC50 vs HeLa: 0.12 µM-Not specified[6][7]
Pyrrolopyridine-based Thiazolotriazoles Analog 3α-amylase17.65 µM-Not specified[8]
Analog 3α-glucosidase18.15 µM-Not specified[8]
Pyrrolopyrimidines 18pENPP125.0 nM-Not specified[9]

Note: The table presents a selection of data from the literature on various pyrrolopyridine and pyrrolopyrimidine derivatives to illustrate the format for data comparison. The specific inhibitory activities are highly dependent on the full chemical structure of the derivative and the target enzyme.

Experimental Protocols

The following sections detail generalized experimental methodologies for determining enzyme inhibition kinetics, based on protocols described for related compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)

A common method to determine the half-maximal inhibitory concentration (IC50) involves incubating the target enzyme with varying concentrations of the inhibitor.

  • Reagents and Materials :

    • Target enzyme (e.g., kinases, phosphatases, etc.)

    • Substrate specific to the enzyme

    • This compound derivatives (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

    • Assay buffer (specific to the enzyme, e.g., Tris-HCl buffer)

    • Detection reagent (e.g., ATP for kinases, chromogenic or fluorogenic substrates)

    • 96-well or 384-well plates

  • Procedure :

    • A solution of the enzyme is prepared in the assay buffer.

    • Serial dilutions of the inhibitor are prepared.

    • The enzyme, inhibitor, and substrate are added to the wells of the microplate. The reaction can be initiated by the addition of the substrate or a cofactor (e.g., ATP for kinases).

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the signal (e.g., fluorescence, absorbance) is measured using a plate reader.

  • Data Analysis :

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a suitable equation (e.g., a four-parameter logistic model).

Kinetic Studies for Determining Inhibition Type

To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), kinetic assays are performed by varying the concentrations of both the substrate and the inhibitor.

  • Procedure :

    • Enzyme activity is measured at various substrate concentrations in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

    • The same experiment is repeated in the presence of different, fixed concentrations of the inhibitor.

  • Data Analysis :

    • The data are plotted using methods such as Lineweaver-Burk, Dixon, or Cornish-Bowden plots.

    • Changes in Km and Vmax in the presence of the inhibitor reveal the type of inhibition. For instance, in competitive inhibition, Km increases while Vmax remains unchanged. In non-competitive inhibition, Vmax decreases while Km remains unchanged.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate common workflows in enzyme inhibition studies.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) incubation Incubate Enzyme with Inhibitor reagents->incubation inhibitor Prepare Inhibitor Stock (Serial Dilutions) inhibitor->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Enzyme Activity (e.g., Absorbance, Fluorescence) reaction->measurement ic50 Calculate % Inhibition & Determine IC50 measurement->ic50 kinetics Vary Substrate & Inhibitor Concentrations measurement->kinetics mechanism Determine Inhibition Type (e.g., Competitive, Non-competitive) kinetics->mechanism

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Inhibition_Type_Determination cluster_plots Graphical Analysis cluster_results Inhibition Mechanism start Kinetic Data (Vary [S] and [I]) lineweaver Lineweaver-Burk Plot start->lineweaver dixon Dixon Plot start->dixon competitive Competitive lineweaver->competitive noncompetitive Non-competitive lineweaver->noncompetitive uncompetitive Uncompetitive lineweaver->uncompetitive dixon->competitive dixon->noncompetitive dixon->uncompetitive mixed Mixed noncompetitive->mixed uncompetitive->mixed

Caption: Logic diagram for determining the type of enzyme inhibition.

References

Unveiling the Potential of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, novel molecular scaffolds that demonstrate significant therapeutic potential are of paramount interest to the scientific community. Recent research has highlighted a promising class of compounds, 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde derivatives, for their potent activity in oncology and immunology. This guide provides a comprehensive comparison of the efficacy of these emerging derivatives against established drugs, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation.

Comparative Efficacy Against Known Drugs

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, have demonstrated significant inhibitory activity against key therapeutic targets, including Fibroblast Growth Factor Receptors (FGFRs), tubulin, and Janus Kinases (JAKs). The following tables summarize the available quantitative data, comparing the performance of these derivatives with commercially available drugs.

Table 1: Anticancer Activity - FGFR Inhibition

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway in cell proliferation and differentiation, and its aberrant activation is implicated in various cancers. The efficacy of a leading 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , is compared below with approved FGFR inhibitors.

Compound/DrugTargetIC50 (nM)Cancer Type (in vitro/in vivo)
Compound 4h FGFR17[1]Breast Cancer (in vitro)[1]
FGFR29[1]
FGFR325[1]
PemigatinibFGFR2-Cholangiocarcinoma[2][3]
ErdafitinibFGFR2, FGFR3-Urothelial Carcinoma[3][4]
InfigratinibFGFR2-Cholangiocarcinoma[2]
FutibatinibFGFR2-Cholangiocarcinoma[2]

Note: Direct comparative IC50 values for approved drugs under the same experimental conditions as compound 4h are not available in the provided search results. The approved drugs have undergone extensive clinical trials demonstrating their efficacy.

Table 2: Anticancer Activity - Tubulin Inhibition

Tubulin inhibitors are a cornerstone of chemotherapy, disrupting microtubule dynamics essential for cell division. A novel 1H-pyrrolo[3,2-c]pyridine derivative, 10t , has shown potent anti-proliferative effects.[5][6]

Compound/DrugTargetIC50 (µM)Cell Line(s)
Compound 10t Tubulin0.12[5][6]HeLa (Cervical Cancer)[5][6]
0.15[6]SGC-7901 (Gastric Cancer)[6]
0.21[5][6]MCF-7 (Breast Cancer)[5][6]
PaclitaxelTubulin-Various Cancers[7]
DocetaxelTubulin-Various Cancers[7]
VinorelbineTubulin-Non-Small Cell Lung Cancer[7]
VincristineTubulin-Acute Lymphoblastic Leukemia[7]
Combretastatin A-4 (CA-4)Tubulin-Positive Control[6]

Note: IC50 values for approved tubulin inhibitors can vary widely depending on the cell line and experimental conditions. The data for compound 10t is from a specific in vitro study.

Table 3: Immunomodulatory Activity - JAK Inhibition

Janus Kinases (JAKs) are crucial for cytokine signaling pathways that regulate immune responses. Dysregulation of these pathways is linked to various inflammatory and autoimmune diseases. Pyrrolopyrimidine derivatives have been a focus for the development of JAK inhibitors.

Compound/DrugTarget(s)IC50 (nM)Therapeutic Area
Pyrrolopyrazine Derivatives JAK3Comparable to Tofacitinib[8]Autoimmune Diseases
TofacitinibJAK1, JAK2, JAK3[9][10]-Rheumatoid Arthritis[10]
RuxolitinibJAK1, JAK2[10]-Myelofibrosis[10]
BaricitinibJAK1, JAK2-Rheumatoid Arthritis[11]

Note: The term "comparable" for the pyrrolopyrazine derivatives indicates similar enzyme and cellular activity to tofacitinib as reported in the study.[8] Specific IC50 values were not provided in the search snippets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of these novel derivatives.

In Vitro Anticancer Drug Screening: Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[12][13]

  • Cell Culture and Seeding:

    • Human cancer cell lines (e.g., HeLa, SGC-7901, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[12]

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]

    • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[12]

  • Drug Treatment:

    • The test compound (e.g., this compound derivative) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

    • Cells are treated with the compound for a specified period, typically 48-72 hours. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.[12]

  • MTT Assay:

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.[12]

    • The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[12]

  • Data Analysis:

    • The absorbance is measured at 570 nm using a microplate reader.[12]

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathways and experimental procedures are provided below to facilitate a deeper understanding.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCG PLCγ FGFR->PLCG P STAT STAT FGFR->STAT P GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT AKT->Nucleus Cell Survival STAT->Nucleus Gene Transcription

Caption: Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT Receptor->STAT Recruitment JAK->Receptor JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Nucleus->Nucleus

Caption: Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway.

Experimental_Workflow start Start cell_culture Cell Culture & Seeding (96-well plate) start->cell_culture drug_treatment Drug Treatment (Varying Concentrations) cell_culture->drug_treatment incubation Incubation (48-72 hours) drug_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Measure Absorbance (570 nm) mtt_assay->absorbance data_analysis Data Analysis (IC50 Calculation) absorbance->data_analysis end End data_analysis->end

References

Unraveling the Selectivity of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of kinase inhibitors is paramount. The pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of several clinically approved drugs. This guide provides a comparative analysis of the cross-reactivity profiles of key kinase inhibitors based on this scaffold, supported by experimental data and detailed protocols to aid in the objective assessment of their performance.

This comparative guide delves into the selectivity of prominent pyrrolopyridine-based kinase inhibitors, including the RET inhibitors Selpercatinib and Pralsetinib, and the Janus kinase (JAK) inhibitor Tofacitinib. By presenting quantitative cross-reactivity data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this guide aims to be an invaluable resource for researchers in kinase drug discovery.

Cross-Reactivity Profiles: A Quantitative Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the inhibitory activity of Selpercatinib, Pralsetinib, and Tofacitinib against their primary targets and a panel of off-target kinases, as determined by KINOMEscan™ and radiometric assays. The data is presented as either the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), providing a quantitative measure of potency.

Table 1: Selectivity Profile of Selpercatinib

Kinase TargetKd (nM)Kinase Family
RET <0.1 Tyrosine Kinase
RET (V804M)0.4Tyrosine Kinase
RET (M918T)0.2Tyrosine Kinase
JAK16Tyrosine Kinase
FLT32.5Tyrosine Kinase
VEGFR260Tyrosine Kinase
FGFR1>1000Tyrosine Kinase
EGFR>1000Tyrosine Kinase

Data presented is a compilation from publicly available KINOMEscan™ datasets. A lower Kd value indicates a stronger binding affinity.

Table 2: Selectivity Profile of Pralsetinib

Kinase TargetIC50 (nM)Kinase Family
RET 0.4 Tyrosine Kinase
RET (V804M)0.5Tyrosine Kinase
RET (M918T)0.4Tyrosine Kinase
JAK19.8Tyrosine Kinase
JAK23.1Tyrosine Kinase
FLT314.2Tyrosine Kinase
VEGFR240Tyrosine Kinase
FGFR219Tyrosine Kinase

Data presented is compiled from published radiometric kinase assays. A lower IC50 value indicates a more potent inhibition.

Table 3: Selectivity Profile of Tofacitinib

Kinase TargetIC50 (nM)Kinase Family
JAK3 1 Tyrosine Kinase
JAK1 20 Tyrosine Kinase
JAK2 112 Tyrosine Kinase
TYK2968Tyrosine Kinase
RET>10000Tyrosine Kinase
FLT3>10000Tyrosine Kinase
VEGFR2>10000Tyrosine Kinase
FGFR1>10000Tyrosine Kinase

Data presented is compiled from published radiometric kinase assays. A lower IC50 value indicates a more potent inhibition.

Signaling Pathways in Focus

To contextualize the therapeutic action and potential off-target effects of these inhibitors, it is crucial to understand the signaling pathways they modulate.

RET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (GDNF) Ligand (GDNF) Co-receptor (GFRα) Co-receptor (GFRα) Ligand (GDNF)->Co-receptor (GFRα) RET RET Co-receptor (GFRα)->RET Binds and Dimerizes RAS RAS RET->RAS Activates PI3K PI3K RET->PI3K STAT3 STAT3 RET->STAT3 PLCg PLCg RET->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Transcription AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival STAT3->Nucleus Calcium Signaling Calcium Signaling PLCg->Calcium Signaling Selpercatinib / Pralsetinib Selpercatinib / Pralsetinib Selpercatinib / Pralsetinib->RET Inhibits

Caption: Simplified RET Signaling Pathway and Inhibition by Selpercatinib/Pralsetinib.

The RET (Rearranged during transfection) signaling pathway plays a crucial role in cell growth, differentiation, and survival.[1][2][3][4][5] Ligands such as GDNF bind to GFRα co-receptors, leading to the dimerization and activation of the RET receptor tyrosine kinase.[1][2][3][4][5] This triggers downstream signaling cascades including the RAS/MAPK and PI3K/AKT pathways, which regulate gene transcription and promote cell survival.[1][2][3][4][5] Selpercatinib and Pralsetinib are potent and selective inhibitors of RET kinase activity.[6][7][8][9][10]

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor Binds JAK JAK Cytokine Receptor->JAK Activates STAT STAT Cytokine Receptor->STAT Recruits & Phosphorylates JAK->Cytokine Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene Transcription Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits KINOMEscan_Workflow cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Kinase_DNA_Tag Kinase + DNA Tag Competition Competitive Binding Kinase_DNA_Tag->Competition Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Competition Test_Compound Test Compound Test_Compound->Competition Wash Wash Unbound Competition->Wash qPCR qPCR of DNA Tag Wash->qPCR Kd_Calculation Calculate Kd qPCR->Kd_Calculation Radiometric_Assay_Workflow Reaction_Mix Prepare Reaction Mix (Kinase, Substrate, Buffer) Add_Inhibitor Add Test Compound (Serial Dilutions) Reaction_Mix->Add_Inhibitor Initiate_Reaction Add [γ-³²P/³³P]ATP Add_Inhibitor->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Separate (e.g., Phosphocellulose paper) Incubation->Stop_Reaction Detection Detect Radioactivity (Scintillation Counting) Stop_Reaction->Detection IC50_Calculation Calculate IC50 Detection->IC50_Calculation

References

Navigating the Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Comparative Guide for Scaled-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. This guide provides a comparative analysis of synthetic pathways for the scaled-up production of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde, a valuable building block in medicinal chemistry.

The core challenge in synthesizing this compound lies in achieving regioselective formylation at the C5 position of the pyridine ring, as the pyrrole ring is typically more susceptible to electrophilic substitution. This guide explores a plausible primary synthetic pathway involving the Vilsmeier-Haack reaction on the parent heterocycle, 1H-Pyrrolo[2,3-c]pyridine (6-azaindole), and discusses alternative strategies to achieve the desired product.

Proposed Primary Synthetic Pathway: Two-Step Synthesis from 6-Azaindole

The most direct conceptual approach to this compound involves a two-step process: the synthesis of the 6-azaindole core followed by a regioselective formylation.

Step 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole)

A scalable and efficient method for the synthesis of the 6-azaindole core is crucial for the overall viability of the production process. While various methods exist, a practical approach for larger scale involves the cyclization of 3-amino-4-methylpyridines.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a well-established method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3] While electrophilic substitution on 6-azaindole typically occurs at the C3 position of the electron-rich pyrrole ring, achieving formylation at the C5 position of the pyridine ring likely requires strategic manipulation of reaction conditions or the use of protecting groups, though specific literature for this exact transformation is scarce. A recent study demonstrated a scalable Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines to produce 3-formyl-6-azaindoles, showcasing the potential for scale-up of this type of reaction.[4][5]

Alternative Synthetic Pathways

Given the challenge of regioselectivity in the Vilsmeier-Haack formylation, alternative synthetic strategies that build the carbaldehyde functionality into the molecule from the outset or utilize a different coupling strategy are important considerations for a robust production plan.

Alternative 1: Synthesis from a Pre-functionalized Pyridine Precursor

This approach involves starting with a pyridine derivative that already contains a precursor to the aldehyde group at the desired position. This circumvents the issue of regioselectivity during formylation.

Alternative 2: Cross-Coupling Strategies

Modern cross-coupling reactions offer a powerful alternative for the synthesis of functionalized heterocycles. A strategy involving a halogenated 1H-Pyrrolo[2,3-c]pyridine intermediate could provide a route to the desired carbaldehyde.

Comparative Analysis of Synthetic Pathways

Table 1: Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) Precursor

ParameterMethod: Cyclization of 3-amino-4-methylpyridine
Starting Material 3-amino-4-methylpyridine
Key Reagents Trifluoroacetic anhydride (TFAA)
Solvent Pyridine
Temperature 0 °C to room temperature
Reaction Time 48 hours
Yield High (scalable to >50g)[6]
Scalability Notes Demonstrated scalability in literature.[6]
Advantages One-pot, metal-free, scalable.
Disadvantages Long reaction time.

Table 2: Synthesis of this compound

ParameterProposed Primary Pathway: Vilsmeier-Haack FormylationAlternative Pathway 1: From Pre-functionalized PrecursorAlternative Pathway 2: Cross-Coupling Strategy
Starting Material 1H-Pyrrolo[2,3-c]pyridineSubstituted Pyridine5-Bromo-1H-pyrrolo[2,3-c]pyridine
Key Reagents POCl₃, DMFVaries (multi-step)Organometallic reagent, CO source, Pd catalyst
Solvent Dichloromethane or neatVariesVaries (e.g., Toluene, Dioxane)
Temperature 0 °C to refluxVariesRoom temperature to elevated temperatures
Reaction Time Typically 1-6 hoursVaries (can be lengthy)Typically 4-24 hours
Reported Yield Moderate to Good (projected)VariesModerate to Good (projected)
Scalability Notes Vilsmeier-Haack reactions are generally scalable.[4][5]Dependent on the specific multi-step sequence.Palladium-catalyzed reactions can be challenging to scale.
Advantages Potentially a direct and efficient route.Good control over regioselectivity.High functional group tolerance.
Disadvantages Regioselectivity can be a major challenge.Longer synthetic sequence.Cost and toxicity of palladium catalysts.

Experimental Protocols

Synthesis of 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) via Cyclization

A detailed, scalable protocol for a related transformation is described by Ivonin et al. (2023), which can be adapted.[6] A solution of 3-amino-4-methylpyridine in dry pyridine is treated with trifluoroacetic anhydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. Work-up involves dilution with water, extraction with an organic solvent, followed by purification.

Proposed Protocol for Vilsmeier-Haack Formylation of 1H-Pyrrolo[2,3-c]pyridine

To a solution of 1H-Pyrrolo[2,3-c]pyridine in a suitable solvent (e.g., dichloromethane or neat DMF), the Vilsmeier reagent (prepared from POCl₃ and DMF) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature or heated to reflux to drive the reaction to completion. Progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched by pouring onto ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is then extracted with an organic solvent and purified by column chromatography.

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Synthesis of 6-Azaindole cluster_1 Step 2: Formylation A 3-Amino-4-methylpyridine B Cyclization (e.g., with TFAA) A->B Pyridine C 1H-Pyrrolo[2,3-c]pyridine (6-Azaindole) B->C D Vilsmeier-Haack Reaction (POCl₃, DMF) C->D E This compound D->E

Caption: Proposed two-step synthetic pathway to the target compound.

Logical Relationships in Synthesis Strategy

G cluster_0 Retrosynthetic Analysis A Target Compound: This compound B Formylation (e.g., Vilsmeier-Haack) A->B C Alternative Functionalization (e.g., Cross-Coupling) A->C D Synthesis from Pre-functionalized Precursor A->D E 1H-Pyrrolo[2,3-c]pyridine B->E Requires regioselectivity F 5-Halo-1H-pyrrolo[2,3-c]pyridine C->F Requires halogenated intermediate G Functionalized Pyridine D->G Multi-step synthesis

Caption: Retrosynthetic approaches to the target aldehyde.

Conclusion

The synthesis of this compound on a large scale presents a significant challenge, primarily concerning the regioselectivity of the formylation step. The Vilsmeier-Haack reaction on the parent 6-azaindole is a plausible, direct route, and related transformations have shown scalability. However, for robust, scaled-up production, alternative pathways commencing from pre-functionalized pyridine precursors or employing late-stage cross-coupling reactions warrant thorough investigation. The choice of the optimal synthetic route will depend on a careful evaluation of factors including yield, scalability, cost of reagents, and the ease of purification. Further process development and optimization would be required to validate a specific pathway for large-scale manufacturing.

References

Safety Operating Guide

Proper Disposal of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the proper disposal of 1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde and its contaminated materials involves incineration by a licensed professional waste disposal service. Due to the hazardous nature of this compound, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to mitigate risks and ensure environmental protection.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 130473-26-6) was not fully accessible for detailed analysis, established procedures for similar chemical compounds provide a strong framework for its safe disposal. The following guidelines are based on best practices for handling analogous hazardous chemical waste.

Essential Safety and Disposal Procedures

Personnel handling this compound should always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound should be performed in a well-ventilated fume hood.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials, including unused product, reaction byproducts, and any contaminated items (e.g., pipette tips, gloves, absorbent paper), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical waste and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous chemical waste.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified professional waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste material.

    • The primary recommended method of disposal for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Quantitative Data Summary

ParameterValueSource/Analogy
Physical State SolidAnalogous Compounds
Primary Hazard Irritant, Potentially HarmfulGeneral Chemical Hazard Data
Disposal Method Chemical IncinerationSDS for similar compounds

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal workflow for this compound.

It is the responsibility of the researcher and their institution to ensure full compliance with all local, state, and federal regulations regarding the disposal of hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.

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